molecular formula C7H5ClF2O B1311658 1-Chloro-4-(difluoromethoxy)benzene CAS No. 81932-03-8

1-Chloro-4-(difluoromethoxy)benzene

Cat. No.: B1311658
CAS No.: 81932-03-8
M. Wt: 178.56 g/mol
InChI Key: SYJQEQBXNOPBAT-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethoxy)benzene (CAS 81932-03-8) is a high-purity aromatic building block supplied for advanced research and development applications . This compound, with the molecular formula C7H5ClF2O and a molecular weight of 178.56 g/mol, is characterized by its distinct halogen and difluoromethoxy functional groups . To maintain its stability and purity, it is recommended that this material be stored under an inert atmosphere at 2-8°C . As a versatile synthetic intermediate, this compound is primarily valued in medicinal chemistry and materials science. Researchers utilize this compound as a key precursor in synthesizing more complex molecules, particularly in constructing active pharmaceutical ingredients (APIs) and functional materials where the difluoromethoxy group can enhance metabolic stability and membrane permeability . Its structure allows for further functionalization via cross-coupling reactions, making it a valuable scaffold for developing compounds in drug discovery programs and for creating specialized monomers in polymer chemistry. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJQEQBXNOPBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451222
Record name 1-chloro-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81932-03-8
Record name 1-chloro-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-4-(difluoromethoxy)benzene CAS 81932-03-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-4-(difluoromethoxy)benzene

CAS Number: 81932-03-8

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to the pharmaceutical and chemical research sectors. The document details its physicochemical properties, potential applications in drug discovery, relevant experimental procedures, and safety information, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

The properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 81932-03-8[1][2]
Molecular Formula C₇H₅ClF₂O[1][2]
Molecular Weight 178.56 g/mol [1][3]
Synonyms 4-Chloro-1-(difluoromethoxy)benzene[1]
Purity Typically ≥95%[1][2]
SMILES FC(F)OC1=CC=C(Cl)C=C1[1][3]
Storage Conditions Inert atmosphere, 2-8°C, sealed in dry conditions[1][2][3]
Table 2: Safety and Hazard Information
Hazard CategoryGHS ClassificationPrecautionary Statements
Eye Irritation Causes serious eye irritation (H319)P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Skin Sensitization May cause an allergic skin reaction (H317)P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Incompatibilities Strong oxidizing agents, strong acids and bases.N/A
Hazardous Decomposition Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[4]N/A

Applications in Research and Drug Development

The incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[5] The difluoromethoxy (-OCHF₂) group, in particular, can improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity to target proteins.[5][6]

This compound serves as a valuable building block for introducing both a chloro and a difluoromethoxy moiety into more complex molecules. The chlorine atom can also play a significant role in modulating the physicochemical and pharmacokinetic properties of a compound.[7] While direct biological activity for this specific compound is not extensively documented, its utility lies in its role as a precursor for synthesizing a diverse range of potentially bioactive molecules for various therapeutic areas.[8]

cluster_input Core Building Block cluster_process Synthetic Modification cluster_output Potential Application A This compound B Introduction of Additional Functional Groups A->B C Novel Drug Candidates (e.g., Kinase Inhibitors, GPCR Modulators) B->C

Caption: Role as a building block in drug discovery workflow.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and procedures for related compounds.

Synthesis Workflow: Difluoromethylation of 4-Chlorophenol

A plausible synthetic route to this compound involves the reaction of 4-chlorophenol with a difluoromethylating agent, such as chlorodifluoromethane (ClCHF₂), in the presence of a base.

G Start Start Materials: 4-Chlorophenol Sodium Hydroxide (Base) Chlorodifluoromethane Reaction Reaction Vessel: 1. Deprotonation of phenol with NaOH 2. Nucleophilic attack on ClCHF₂ Start->Reaction Charge Reagents Quench Work-up: - Quench Reaction - Phase Separation Reaction->Quench Reaction Complete Extract Extraction: Extract aqueous layer with an organic solvent (e.g., DCM) Quench->Extract Purify Purification: Distillation or Column Chromatography Extract->Purify Crude Product Product Final Product: This compound Purify->Product Purified Product

Caption: General synthetic workflow for this compound.

Detailed Protocol:

  • Reagents and Materials: 4-chlorophenol, sodium hydroxide (NaOH), chlorodifluoromethane (ClCHF₂), a suitable solvent (e.g., DMF or water), and an organic extraction solvent (e.g., dichloromethane). A phase-transfer catalyst may also be used to facilitate the reaction.[9]

  • Procedure: a. In a pressure-rated reaction vessel, 4-chlorophenol is dissolved in the chosen solvent containing sodium hydroxide to form the corresponding sodium phenoxide salt. b. The vessel is sealed, and chlorodifluoromethane gas is introduced under controlled pressure. c. The reaction mixture is heated (e.g., to 80-100°C) and stirred for a specified duration (e.g., 12-24 hours) until reaction completion is observed via an appropriate monitoring technique like Gas Chromatography (GC).[9] d. After cooling, the reaction mixture is carefully vented. The contents are transferred to a separatory funnel and washed with water and/or brine. e. The organic phase is separated, and the aqueous phase is extracted with an organic solvent. f. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Workflow: GC-MS Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for confirming the identity and purity of volatile and semi-volatile organic compounds like this compound.

G SamplePrep Sample Preparation: Dilute sample in a volatile solvent (e.g., Hexane) Injection GC Injection: Inject aliquot into GC port SamplePrep->Injection Separation GC Column Separation: Separation based on boiling point and polarity Injection->Separation Ionization MS Ionization: Eluted compounds are ionized (e.g., Electron Impact) Separation->Ionization Detection MS Detection: Mass analyzer separates ions by m/z ratio Ionization->Detection Analysis Data Analysis: Compare retention time and mass spectrum to standards Detection->Analysis

Caption: General analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a high-purity volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane).

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) is interfaced with a mass spectrometer.[10]

  • GC Method: a. Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250°C). b. Oven Program: A temperature gradient is programmed to ensure separation from any impurities or residual solvent. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C. c. Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • MS Method: a. Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating a reproducible fragmentation pattern. b. Mass Range: A scan range of m/z 40-400 is typically sufficient to capture the molecular ion and key fragments.

  • Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to the compound. The mass spectrum of this peak is then analyzed to confirm the molecular weight (molecular ion peak) and compared against a library or theoretical fragmentation pattern to verify the structure.[10][11]

Spectroscopic Data

  • ¹H NMR: Protons on the benzene ring would appear in the aromatic region (approx. δ 7.0-7.5 ppm). The difluoromethoxy proton (-OCHF₂) would likely appear as a triplet further downfield due to coupling with the two fluorine atoms.

  • ¹³C NMR: Aromatic carbons would be observed in the δ 110-160 ppm range. The carbon of the difluoromethoxy group would be split into a triplet by the attached fluorine atoms.

  • ¹⁹F NMR: A single signal would be expected, split into a doublet by the methoxy proton.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Key fragments would correspond to the loss of functional groups.

References

An In-depth Technical Guide to 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical structure and molecular properties of 1-Chloro-4-(difluoromethoxy)benzene, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is an aromatic organic compound. The structure features a benzene ring substituted with a chlorine atom and a difluoromethoxy group. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReferences
Molecular Formula C₇H₅ClF₂O[1][2][3]
Molecular Weight 178.56 g/mol [1][2]
CAS Number 81932-03-8[1][2][3]
Topological Polar Surface Area (TPSA) 9.23 Ų[1]
LogP (octanol-water partition coefficient) 2.9414[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization aids in understanding the spatial arrangement of the atoms and functional groups within the molecule.

Caption: Chemical structure of this compound.

Experimental Protocols

While this document focuses on the fundamental structural and molecular weight information readily available in chemical databases, detailed experimental protocols for the synthesis or analysis of this compound would typically be found in peer-reviewed scientific literature or patents. These protocols would include specifics on starting materials, reaction conditions (temperature, pressure, catalysts), purification methods (such as distillation or chromatography), and analytical techniques for characterization (e.g., NMR spectroscopy, mass spectrometry, and elemental analysis). For drug development professionals, further experimental protocols would involve in vitro and in vivo studies to determine the compound's pharmacokinetic and pharmacodynamic profiles.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

While specific quantitative data for 1-Chloro-4-(difluoromethoxy)benzene is limited, the properties of structurally related compounds can provide valuable insights. The following table summarizes key data points for this compound and a related compound, 1-(Chloro-difluoro-methoxy)-4-nitro-benzene.

PropertyThis compound1-(Chloro-difluoro-methoxy)-4-nitro-benzene
CAS Number 81932-03-8[1]40750-71-8[2][3]
Molecular Formula C₇H₅ClF₂O[1]C₇H₄ClF₂NO₃[2][3]
Molecular Weight 178.56 g/mol [1]223.56 g/mol [2][3]
Flash Point No data available114.2°C[2]
Storage Sealed in dry, 2-8°C[1]Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Hazard Identification and Classification

Based on the hazard classifications of similar compounds, this compound should be presumed to be hazardous. The following potential hazards are based on data for 1-(Chloro-difluoro-methoxy)-4-nitro-benzene[2]:

  • Skin Irritation (Category 2): May cause skin irritation.

  • Eye Irritation (Category 2): May cause serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

Precautionary Statements:

  • Prevention:

    • Wash skin thoroughly after handling.

    • Wear protective gloves, eye protection, and face protection.[2]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

    • Use only outdoors or in a well-ventilated area.[2]

  • Response:

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.[2]

    • Store locked up.[2]

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is crucial when working with this compound. The following methodologies are based on best practices for handling potentially hazardous halogenated aromatic compounds.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Isolation: If possible, dedicate a specific area of the laboratory for work with this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal safety. The following table outlines the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals.[4][5][6]

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for protection against a range of chemicals.[6] Always inspect gloves for tears or punctures before use.
Eyes/Face Safety goggles and face shieldSafety goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes.
Body Laboratory coatA flame-resistant lab coat that is fully buttoned is recommended to protect skin and clothing.
Respiratory Respirator (if necessary)If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[7]
General Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not breathe vapors or mists.

    • Use non-sparking tools and take precautionary measures against static discharge.[2][8]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.[8]

    • Store in a locked cabinet or other secure area.[2]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[9]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team immediately.[10][11]

    • Provide them with the identity and quantity of the spilled chemical.

    • Do not attempt to clean up a major spill without proper training and equipment.

Visualized Workflows

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

A Receipt & Inspection B Secure Storage (Cool, Dry, Ventilated, Locked) A->B C Pre-Use Risk Assessment B->C D Don Appropriate PPE C->D E Work in Fume Hood D->E F Weighing & Dispensing E->F G Reaction/Experiment F->G H Decontamination of Glassware & Equipment G->H K Spill or Exposure Event G->K I Proper Waste Disposal H->I J Doff PPE & Personal Hygiene I->J L Emergency Procedures K->L L->J A Identify Hazards (Review SDS of similar compounds) B Assess Risks (Likelihood & Severity) A->B C Implement Control Measures (Engineering, Administrative, PPE) B->C F Is Risk Acceptable? C->F D Proceed with Experiment E Review and Update Protocol D->E F->C No F->D Yes

References

A Technical Guide to the Solubility of 1-Chloro-4-(difluoromethoxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-4-(difluoromethoxy)benzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing the known physicochemical properties and detailed experimental protocols to enable researchers to determine its solubility in various organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its expected behavior in different solvent systems.

PropertyValueSource
CAS Number 81932-03-8[1]
Molecular Formula C₇H₅ClF₂O[1]
Molecular Weight 178.56 g/mol [1]
LogP 2.9414[1]
Topological Polar Surface Area (TPSA) 9.23 Ų[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established methods for organic compounds.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[2] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.

Materials:

  • This compound (solid)

  • Organic solvent of interest

  • Glass vials with screw caps

  • Shaker or agitator

  • Constant temperature bath or incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.

  • Add a known volume of the organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker or agitator within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant. To separate the dissolved solute from the undissolved solid, the sample should be filtered through a chemically inert filter (e.g., PTFE) or centrifuged at high speed.

  • Accurately dilute the collected supernatant with the same organic solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same organic solvent.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) when diluted into an aqueous or organic medium.[3][4][5][6] This method measures the concentration at which a compound precipitates out of a supersaturated solution and is generally higher than the thermodynamic solubility.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Organic solvent of interest

  • 96-well microplates

  • Automated liquid handler (optional, but recommended for high throughput)

  • Plate reader with turbidity or nephelometry detection capabilities, or an HPLC/UV-Vis spectrophotometer

  • Plate shaker

Procedure:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • In a 96-well plate, add the organic solvent of interest to the wells.

  • Add a small volume of the DMSO stock solution to the wells containing the organic solvent to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.[5]

  • Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.[4]

  • Measure the turbidity or light scattering of each well using a nephelometer or plate reader. An increase in turbidity indicates precipitation.

  • Alternatively, the concentration of the dissolved compound can be quantified. After shaking, filter the solutions in the plate using a filter plate to remove any precipitate.

  • Transfer the filtrate to a new plate and determine the concentration of the dissolved compound using HPLC-UV or UV-Vis spectrophotometry against a calibration curve.

  • The kinetic solubility is the highest concentration at which no precipitation is observed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a selected organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility cluster_analysis Data Analysis and Reporting start Define Research Question: Solubility in a specific organic solvent at a given temperature select_method Select Solubility Method: Thermodynamic (Shake-Flask) or Kinetic start->select_method prep_materials Prepare Materials: - this compound - High-purity organic solvent - Calibrated equipment select_method->prep_materials thermo_start Add excess solid to a known volume of solvent prep_materials->thermo_start Thermodynamic kinetic_start Prepare DMSO stock solution of the compound prep_materials->kinetic_start Kinetic thermo_equilibrate Equilibrate with agitation (24-72h at constant temperature) thermo_start->thermo_equilibrate thermo_separate Separate solid and liquid phases (Centrifugation or Filtration) thermo_equilibrate->thermo_separate thermo_quantify Quantify concentration of the supernatant (e.g., HPLC, GC) thermo_separate->thermo_quantify thermo_result Result: Thermodynamic Solubility (mg/mL or mol/L) thermo_quantify->thermo_result analyze_data Analyze data against calibration curves thermo_result->analyze_data kinetic_precipitate Add stock solution to the solvent in a multi-well plate to create a concentration gradient kinetic_start->kinetic_precipitate kinetic_incubate Incubate with shaking (1-2h at constant temperature) kinetic_precipitate->kinetic_incubate kinetic_measure Measure precipitation (Turbidity) or quantify dissolved compound (HPLC) kinetic_incubate->kinetic_measure kinetic_result Result: Kinetic Solubility (µM) kinetic_measure->kinetic_result kinetic_result->analyze_data report Report solubility value with experimental conditions (solvent, temperature, method) analyze_data->report

Caption: Workflow for determining the solubility of this compound.

References

Synthesis of 1-Chloro-4-(difluoromethoxy)benzene from 4-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Chloro-4-(difluoromethoxy)benzene, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 4-chlorophenol. The introduction of the difluoromethoxy group (-OCHF₂) can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. This document provides a comprehensive overview of the synthetic methodologies, experimental protocols, and relevant physicochemical data.

Introduction

The synthesis of this compound from 4-chlorophenol is a key transformation in medicinal chemistry. The difluoromethoxy group serves as a bioisostere for other functionalities and can impart unique properties to active pharmaceutical ingredients. The primary route for this synthesis involves the O-difluoromethylation of the phenolic hydroxyl group of 4-chlorophenol. This is typically achieved by generating difluorocarbene (:CF₂) in the presence of the phenoxide, which then traps the electrophilic carbene.

Reaction Mechanism

The core of the synthesis is the generation of difluorocarbene, a transient but highly reactive intermediate. Common precursors for difluorocarbene include chlorodifluoromethane (CHClF₂), sodium chlorodifluoroacetate (ClCF₂COONa), and (bromodifluoromethyl)trimethylsilane (TMSCF₂Br). The general mechanism proceeds as follows:

  • Deprotonation: 4-chlorophenol is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic 4-chlorophenoxide.

  • Difluorocarbene Generation: The difluorocarbene precursor generates :CF₂ under the reaction conditions. For example, sodium chlorodifluoroacetate undergoes thermal decarboxylation.[1]

  • Nucleophilic Attack: The 4-chlorophenoxide attacks the electrophilic difluorocarbene.

  • Protonation: The resulting intermediate is protonated during workup to yield the final product, this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Property4-ChlorophenolThis compound
CAS Number 106-48-981932-03-8
Molecular Formula C₆H₅ClOC₇H₅ClF₂O
Molecular Weight 128.56 g/mol [2]178.56 g/mol [3]
Melting Point 42-45 °CNot available
Boiling Point 220 °C[4]Not available
Density 1.306 g/mL at 25 °C[4]Not available
Solubility in Water 27 g/L[2]Not available

Comparative Synthesis Data

Various methods have been employed for the difluoromethoxylation of phenols. The following table summarizes different reaction conditions and reported yields for analogous reactions, providing a comparative overview.

Difluoromethylating AgentBaseSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
CHClF₂NaOHWater/DioxanePhase Transfer Catalyst852-384.6[5]
CHClF₂K₂CO₃DMF-100377[5]
CHClF₂NaOHWaterTetrabutylammonium bromide952496.3[6]
ClCF₂COONaCs₂CO₃DMF/Water-120292 (for an analogous substrate)[1]
TMSCF₂BrKOHDichloromethaneTetrabutylammonium bromideRoom Temp.0.1775 (for a diphenol)[7]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound adapted from a procedure for a similar substrate using sodium chlorodifluoroacetate.[1]

Materials:

  • 4-Chlorophenol

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Nitrogen gas

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Schlenk line

  • Air condenser

  • Heating mantle or oil bath

  • Syringes

  • Standard glassware for extraction and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 equiv), and cesium carbonate (1.5 equiv).

  • Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.

  • Add anhydrous DMF (e.g., 27 mL for 17.6 mmol of phenol) and deionized water (e.g., 3.2 mL for 17.6 mmol of phenol) via syringe.

  • Stir the mixture at room temperature and degas with a stream of nitrogen for 1 hour.

  • After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.

  • Quickly equip the flask with an air condenser, sealed with a septum, and connect it to the Schlenk line with a gas outlet to an oil bubbler.

  • Heat the reaction mixture to 120 °C in a preheated oil bath and stir vigorously for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis Workflow and Logic Diagrams

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.

Synthesis_Workflow reagent reagent process process product product start_material start_material A 4-Chlorophenol E Reaction Setup (Inert Atmosphere) A->E B Base (e.g., Cs2CO3) B->E C Solvent (DMF/H2O) C->E D Difluorocarbene Precursor (e.g., ClCF2COONa) D->E F Heating (120°C) E->F Add Precursor G Workup & Extraction F->G Reaction Completion H Purification (Chromatography) G->H I This compound H->I

Caption: Experimental workflow for the synthesis.

Reaction_Mechanism intermediate intermediate reagent reagent species species product product start_material start_material A 4-Chlorophenol C 4-Chlorophenoxide A->C - H+ B Base F Intermediate Adduct C->F D ClCF2COONa E Difluorocarbene (:CF2) D->E Heat, -CO2, -Cl- E->F Nucleophilic Attack G This compound F->G + H+ H H+

Caption: Simplified reaction mechanism overview.

References

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the arsenal of fluorine-containing moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile and advantageous substituent. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, detailing its impact on key drug-like properties, synthetic accessibility, and its successful application in approved therapeutics.

Physicochemical Properties of the Difluoromethoxy Group

The difluoromethoxy group imparts a distinct combination of electronic and steric properties that can significantly influence a molecule's behavior. Its utility stems from a unique balance of lipophilicity, hydrogen bonding capability, and metabolic stability.

Lipophilicity and Solubility

The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can be advantageous for enhancing membrane permeability and improving oral absorption without dramatically increasing metabolic liabilities or off-target effects. The effect on lipophilicity is, however, context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.

Electronic Effects and Hydrogen Bonding

With a Hammett σp constant of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing. A key and distinguishing feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This is a rare characteristic for a lipophilic group and enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This allows for the maintenance of crucial interactions with biological targets while potentially improving metabolic stability. The hydrogen bond acidity parameter (A) for the difluoromethyl group has been determined to be in the range of 0.085–0.126, similar to that of a thiophenol or aniline.

Metabolic Stability

A primary driver for the incorporation of the difluoromethoxy group is the enhancement of a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. The -OCF₂H group can be used to replace metabolically labile groups, such as a methoxy group, which are prone to O-demethylation. This substitution can block a key metabolic "hotspot," leading to a longer plasma half-life and improved bioavailability.

Quantitative Data Summary

The following tables summarize the key physicochemical and metabolic properties of the difluoromethoxy group in comparison to other relevant substituents.

Table 1: Comparative Physicochemical Properties of Substituted Phenols

Substituent (at para-position)logPpKaHammett Constant (σp)
-H2.009.950.00
-OCH₃2.1110.21-0.27
-OCF₂H 2.45 9.22 +0.14
-OH1.469.95-0.37

Note: logP and pKa values are representative and can vary based on the specific molecular scaffold and experimental conditions.

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

Compound StructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Methoxy-containing analog1546.2
Difluoromethoxy-containing analog > 120 < 5.8

Note: Data represents a generalized comparison and actual values are compound-dependent.

Synthesis of the Difluoromethoxy Group

The introduction of the difluoromethoxy group can be achieved through several synthetic routes. A common and practical method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.

Experimental Protocol: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol.

Materials:

  • Phenol derivative (1.0 eq)

  • Sodium chlorodifluoroacetate (2.0-3.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the mixture to 90-100 °C.

  • Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Metabolic Stability Assay

The metabolic stability of compounds containing a difluoromethoxy group is typically evaluated using in vitro assays with liver microsomes or hepatocytes.

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes

  • Test compound

  • Positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and positive controls in buffer.

  • In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound to the wells.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold stopping solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint = (0.693 / t½) / (mg microsomal protein/mL)

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.

Mechanism of Action: Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach. The activated form, a sulfenamide, covalently binds to and irreversibly inhibits the H⁺/K⁺-ATPase (proton pump), which is the final step in gastric acid secretion. The difluoromethoxy group enhances the chemical stability of the molecule, allowing it to reach its target before activation.

Pantoprazole_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Stomach Lumen Pantoprazole (Prodrug) Pantoprazole (Prodrug) Acidic_Canaliculus Acidic Canaliculus (pH < 2) Pantoprazole (Prodrug)->Acidic_Canaliculus Diffusion Parietal_Cell_Membrane Activated_Pantoprazole Sulfenamide (Active Form) Acidic_Canaliculus->Activated_Pantoprazole Protonation & Rearrangement Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Pantoprazole->Proton_Pump Covalent Bonding & Irreversible Inhibition H_plus H+ Proton_Pump->H_plus H+ Secretion

Mechanism of action of Pantoprazole.
Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.

Mechanism of Action: Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets, ultimately resulting in a reduction of inflammatory responses.

Roflumilast_Signaling Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibition cAMP cAMP PDE4->cAMP AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Inflammation Inflammatory Response PKA->Inflammation Suppression

Roflumilast signaling pathway.

Experimental Workflow for Lead Optimization

The incorporation of a difluoromethoxy group is a key strategy in the lead optimization phase of drug discovery. The following diagram illustrates a typical workflow for evaluating a difluoromethoxy analog against a lead compound.

Lead_Optimization_Workflow Lead_Compound Lead Compound (e.g., with -OCH3) Synthesis Synthesis of -OCF2H Analog Lead_Compound->Synthesis In_Vitro_Assays In Vitro Assays Synthesis->In_Vitro_Assays Physicochemical Physicochemical Properties (logP, pKa, Solubility) In_Vitro_Assays->Physicochemical Biological Biological Activity (Potency, Selectivity) In_Vitro_Assays->Biological ADME In Vitro ADME (Metabolic Stability, Permeability) In_Vitro_Assays->ADME Data_Analysis Data Analysis & Comparison Physicochemical->Data_Analysis Biological->Data_Analysis ADME->Data_Analysis Decision Go/No-Go Decision for In Vivo Studies Data_Analysis->Decision

Workflow for evaluating a difluoromethoxy analog.

Conclusion

The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds. By replacing metabolically labile groups, the -OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery and development. As synthetic methodologies for its introduction continue to improve, the strategic use of the difluoromethoxy group is expected to play an increasingly significant role in the design of future therapeutics.

The Difluoromethoxy Group: A Technical Guide to its Electronic Effects in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Electronic Effects of the Difluoromethoxy Substituent.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy (OCF₂H) group is an increasingly important substituent for modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the electronic effects of the difluoromethoxy group, offering a critical resource for researchers in drug discovery and development.

Executive Summary

The difluoromethoxy group exerts a significant electron-withdrawing effect, primarily through a strong negative inductive effect (-I) originating from the high electronegativity of the two fluorine atoms. This is coupled with a weaker positive resonance effect (+R) from the oxygen lone pairs, which is attenuated by the fluorine atoms. This unique electronic profile positions the OCF₂H group as a valuable tool for fine-tuning molecular properties such as acidity (pKa) and lipophilicity (logP), ultimately impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Effects: A Duality of Induction and Resonance

The electronic character of the difluoromethoxy substituent is a nuanced interplay between two fundamental electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): The two highly electronegative fluorine atoms strongly pull electron density away from the attached molecule through the sigma bond network. This powerful electron-withdrawing inductive effect is the dominant electronic feature of the OCF₂H group.[1]

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (e.g., an aromatic ring), donating electron density. However, the strong inductive pull of the fluorine atoms diminishes the electron-donating ability of the oxygen, resulting in a significantly weaker resonance effect compared to a methoxy (-OCH₃) group.[2]

This duality is visually represented in the following diagram:

G cluster_effects Electronic Effects of OCF₂H OCF2H OCF₂H Substituent Inductive Strong Inductive Withdrawal (-I) OCF2H->Inductive Due to F atoms Resonance Weak Resonance Donation (+R) OCF2H->Resonance Due to O lone pairs NetEffect Net Electron Withdrawing Inductive->NetEffect Resonance->NetEffect

Figure 1: Interplay of Inductive and Resonance Effects.

Quantitative Analysis of Electronic Effects: Hammett Parameters

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). These parameters provide a valuable tool for predicting the effect of a substituent on the reactivity and properties of a molecule.

SubstituentσmσpσIσR
-OCF₂H 0.310.130.38-0.25
-OCF₃ 0.400.350.44-0.09
-OCH₃ 0.12-0.270.25-0.52

Table 1: Hammett Substituent Constants. (Data compiled from various sources, representative values shown).

The positive σm and σp values for the difluoromethoxy group confirm its net electron-withdrawing character at both the meta and para positions. The large positive σI value highlights the dominance of the inductive effect. The negative σR value indicates its capacity for resonance donation, although this is less pronounced than that of the methoxy group.

Impact on Acidity (pKa)

The electron-withdrawing nature of the difluoromethoxy group significantly impacts the acidity of nearby functional groups. For instance, the pKa of a phenol is lowered upon substitution with an OCF₂H group, indicating an increase in acidity. This is due to the stabilization of the resulting phenoxide anion by the electron-withdrawing substituent.

Substituent (at para-position)pKa of Phenol
-H9.98
-OCF₂H ~8.5
-F9.95
-NO₂7.15

Table 2: pKa Values of Substituted Phenols. [3][4]

Influence on Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, and metabolism. The difluoromethoxy group generally increases lipophilicity compared to a hydroxyl or methoxy group, but is less lipophilic than a trifluoromethoxy group.[2][5] This "in-between" lipophilicity makes the OCF₂H group a versatile tool for optimizing a drug candidate's ADME properties.

CompoundlogP
Benzene2.13
Anisole (Methoxybenzene)2.11
Difluoromethoxybenzene 2.4 (approx.)
Trifluoromethoxybenzene2.85

Table 3: Comparison of logP Values. [2][6]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound of interest with a strong acid or base and monitoring the pH. The pKa is determined from the inflection point of the titration curve.[7][8]

Materials:

  • pH meter with a combination electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas supply

  • The compound of interest (analyte)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

  • Sample Preparation: Prepare a ~1 mM solution of the analyte in a suitable solvent (e.g., water or a co-solvent system). Add 0.15 M KCl to maintain constant ionic strength.[7]

  • Inert Atmosphere: Purge the analyte solution with nitrogen for 10-15 minutes to remove dissolved CO₂.[7]

  • Titration Setup: Place the beaker with the analyte solution on the magnetic stirrer, immerse the pH electrode, and begin stirring gently.

  • Titration: Add the titrant (0.1 M NaOH for an acidic analyte, 0.1 M HCl for a basic analyte) in small, precise increments.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[7]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point.[9][10]

G cluster_workflow pKa Determination Workflow Start Start Calibrate Calibrate pH Meter Start->Calibrate Prepare Prepare Analyte Solution Calibrate->Prepare Titrate Perform Potentiometric Titration Prepare->Titrate Plot Plot Titration Curve Titrate->Plot Determine Determine Half-Equivalence Point Plot->Determine pKa Calculate pKa Determine->pKa

Figure 2: Workflow for pKa Determination.
Determination of logP by the Shake-Flask Method

This is the traditional method for determining the partition coefficient of a compound between n-octanol and water.[11][12]

Materials:

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • n-octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • The compound of interest

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.[12]

  • Sample Preparation: Prepare a stock solution of the analyte in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow the analyte to partition between the two phases.[13]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the analyte using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[14]

Conclusion

The difluoromethoxy group offers a unique combination of electronic properties that are highly advantageous in drug design. Its strong inductive electron withdrawal, tempered by a weak resonance donation, allows for the fine-tuning of pKa and lipophilicity. This guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design of new therapeutic agents. The continued exploration of the OCF₂H substituent is poised to yield novel drug candidates with improved efficacy and pharmacokinetic profiles.

References

The Versatility of 1-Chloro-4-(difluoromethoxy)benzene in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(difluoromethoxy)benzene has emerged as a pivotal building block in contemporary organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. The presence of the difluoromethoxy (-OCHF₂) group imparts unique and highly desirable properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability. These characteristics make it a valuable synthon for introducing the difluoromethoxy motif into complex molecular architectures. This technical guide provides an in-depth overview of the reactivity of this compound in key organic transformations, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 81932-03-8
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Appearance Colorless to light yellow liquid
Boiling Point Approx. 185-187 °C
Density Approx. 1.35 g/cm³

Core Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the facile introduction of diverse functionalities at the 4-position of the benzene ring, leading to a wide array of valuable intermediates and final products.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom of this compound can be readily displaced through various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be coupled with a range of arylboronic acids to yield 4-(difluoromethoxy)biphenyl derivatives, which are common scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-4'-methoxybiphenyl

  • Materials:

    • This compound (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • SPhos (0.04 equiv)

    • Potassium phosphate (K₃PO₄, 2.0 equiv)

    • Anhydrous Toluene

    • Degassed Water

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-(difluoromethoxy)-4'-methoxybiphenyl.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018>90 (estimated)
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018>90 (estimated)
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018>90 (estimated)
3,5-Dimethoxyphenylboronic acidPd(OAc)₂ / PPh₃ / KFTHF2324High (qualitative)

Note: Yields are estimated based on similar reported reactions and may vary depending on specific experimental conditions.

The Buchwald-Hartwig amination allows for the synthesis of N-aryl amines by coupling aryl halides with primary or secondary amines. This reaction is instrumental in the preparation of anilines and their derivatives, which are prevalent in many biologically active compounds.

Experimental Protocol: Synthesis of N-Morpholino-4-(difluoromethoxy)benzene

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

    • XPhos (0.02 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and toluene.

    • Add morpholine via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by GC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10024High (qualitative)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018High (qualitative)
PiperidinePd₂(dba)₃ / XPhosNaOtBuToluene10018High (qualitative)
n-ButylaminePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane10020High (qualitative)

Note: Yields are estimated based on similar reported reactions and may vary depending on specific experimental conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. These products are valuable intermediates for further transformations and are found in various functional materials.

Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-4-(phenylethynyl)benzene

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv)

    • Copper(I) iodide (CuI, 0.04 equiv)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Anhydrous and degassed THF or DMF

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

    • Add the anhydrous, degassed solvent.

    • Add triethylamine followed by phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF50660-80
1-HexynePd(PPh₃)₄ / CuIEt₃NTHF50660-80
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF50660-80
4-MethoxyphenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF70850-70

Note: Yields are estimated based on similar reported reactions and may vary depending on specific experimental conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the difluoromethoxy group, coupled with the chloro substituent, can facilitate nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-4-methoxybenzene

  • Materials:

    • This compound (1.0 equiv)

    • Sodium methoxide (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of sodium methoxide in anhydrous DMF, add this compound.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by GC-MS.

    • After completion, cool the reaction and pour it into water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the product by distillation or column chromatography.

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
Sodium methoxide-DMF10012Moderate to Good
Sodium ethoxide-DMF10012Moderate to Good
Sodium phenoxideK₂CO₃DMF12024Moderate

Note: Yields are estimated based on general principles of SNAr reactions and may require optimization.

Synthetic Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and logical relationships involving this compound.

Suzuki_Coupling A This compound D 4-(Difluoromethoxy)biphenyl Derivative A->D B Arylboronic Acid B->D C Pd Catalyst Ligand, Base C->D

Suzuki-Miyaura Coupling of this compound.

Buchwald_Hartwig_Amination A This compound D N-Aryl-4-(difluoromethoxy)aniline A->D B Primary or Secondary Amine B->D C Pd Catalyst Ligand, Base C->D

Buchwald-Hartwig Amination of this compound.

Sonogashira_Coupling A This compound D 4-(Difluoromethoxy)phenylacetylene Derivative A->D B Terminal Alkyne B->D C Pd/Cu Catalyst Base C->D

Sonogashira Coupling of this compound.

SNAr_Reaction A This compound D 4-(Difluoromethoxy)ether Derivative A->D B Nucleophile (e.g., RO⁻, ArO⁻) B->D C Solvent, Heat C->D Trametinib_Intermediate_Synthesis cluster_0 Pathway 1: Direct Amination cluster_1 Pathway 2: Nitration-Reduction A This compound B Ammonia Equivalent (Buchwald-Hartwig) A->B Pd Catalyst, Base C 4-(Difluoromethoxy)aniline B->C I Key Intermediate for Trametinib Synthesis D This compound E Nitration (HNO₃, H₂SO₄) D->E F 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene E->F G Reduction (e.g., H₂, Pd/C) F->G H 4-(Difluoromethoxy)aniline G->H

The Pivotal Role of Difluoromethoxyarenes in Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the synthesis, application, and mode of action of difluoromethoxyarene-containing agrochemicals, providing critical insights for researchers and professionals in crop protection and drug development.

The introduction of the difluoromethoxy group (-OCF₂H) into aromatic scaffolds has emerged as a powerful strategy in the design of novel and effective agrochemicals. This unique fluorine-containing moiety imparts a range of desirable physicochemical and biological properties, leading to the development of potent herbicides, insecticides, and fungicides. This technical guide delves into the core aspects of difluoromethoxyarenes in agrochemicals, offering a comprehensive overview of their synthesis, quantitative data on their performance, detailed experimental protocols, and a visual representation of their mechanisms of action.

The Impact of the Difluoromethoxy Group

The difluoromethoxy group is often considered a bioisostere of other functional groups, such as methoxy or hydroxyl groups. However, its distinct electronic properties and metabolic stability set it apart. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity, lipophilicity, and metabolic stability of the parent molecule. This modulation of properties is crucial for optimizing the uptake, translocation, and target-site binding of agrochemicals, ultimately enhancing their biological activity.[1]

Key Agrochemicals Featuring the Difluoromethoxyarene Moiety

Several commercially successful agrochemicals incorporate the difluoromethoxyarene structure, demonstrating the broad applicability of this chemical class. This guide focuses on three prominent examples: the herbicide pyraflufen-ethyl, the insecticide pyriprole, and the fungicide difenoconazole.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and biological efficacy of these selected difluoromethoxyarene agrochemicals.

Table 1: Physicochemical Properties of Selected Difluoromethoxyarene Agrochemicals

PropertyPyraflufen-ethylPyriproleDifenoconazole
IUPAC Name Ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)thio]-5-[(2-pyridinylmethyl)amino]-1H-pyrazole-3-carbonitrile1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole
Molecular Formula C₁₅H₁₃Cl₂F₃N₂O₄C₁₈H₁₀Cl₂F₅N₅SC₁₉H₁₇Cl₂N₃O₃
Molecular Weight ( g/mol ) 413.18494.27406.27
LogP (octanol/water) 3.49Not AvailableNot Available
Water Solubility (mg/L at 20°C) 0.082Not AvailableSlightly soluble (8.9 mg/L at 25°C)[2]
Melting Point (°C) 126.4 - 127.2Not AvailableNot Available
Vapor Pressure (Pa at 25°C) 1.6 x 10⁻⁸Not AvailableNot Available

Table 2: Biological Efficacy of Selected Difluoromethoxyarene Agrochemicals

CompoundTarget Organism(s)Bioassay TypeEfficacy MetricValue
Pyraflufen-ethyl Broadleaf weedsWhole plantApplication Rate6-12 g a.i./ha
Pyriprole Fleas and ticksTopical applicationLD50 (acute, oral, rats)>300 mg/kg[3]
LD50 (acute, dermal, rats)>2000 mg/kg[3]
Difenoconazole Lasiodiplodia theobromaeMycelial growth inhibitionEC501.05 µg/ml

Mode of Action: Visualizing the Molecular Mechanisms

The efficacy of these agrochemicals lies in their ability to disrupt specific biological pathways in the target organisms. The following diagrams, generated using the DOT language, illustrate these mechanisms.

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulated_ProtoIX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_ProtoIX Leaks out Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Biosynthesis Pyraflufen_ethyl Pyraflufen-ethyl Pyraflufen_ethyl->PPO Inhibits Cytoplasmic_Oxidation Non-enzymatic Oxidation Accumulated_ProtoIX->Cytoplasmic_Oxidation Reactive_Oxygen_Species Reactive Oxygen Species (ROS) Cytoplasmic_Oxidation->Reactive_Oxygen_Species Generates Cell_Damage Cell Membrane Damage & Death Reactive_Oxygen_Species->Cell_Damage Causes

Caption: Protoporphyrinogen IX Oxidase (PPO) Inhibition by Pyraflufen-ethyl.

GABA_Antagonism cluster_synapse Insect Synapse GABA GABA (Neurotransmitter) GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds to Neuron Postsynaptic Neuron GABA_Receptor->Neuron Cl⁻ Influx (Inhibition) Hyperactivity Neuronal Hyperactivity GABA_Receptor->Hyperactivity Leads to Chloride_Ion Pyriprole Pyriprole Pyriprole->GABA_Receptor Blocks Paralysis_Death Paralysis & Death Hyperactivity->Paralysis_Death

Caption: GABA-gated Chloride Channel Antagonism by Pyriprole.[4][5][6]

DMI_Fungicide cluster_fungal_cell Fungal Cell Lanosterol Lanosterol C14_Demethylase 14α-demethylase (CYP51) Lanosterol->C14_Demethylase Substrate Ergosterol_Precursor Ergosterol Precursor C14_Demethylase->Ergosterol_Precursor Catalyzes Disrupted_Membrane Disrupted Cell Membrane Integrity C14_Demethylase->Disrupted_Membrane Leads to Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Biosynthesis Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Difenoconazole Difenoconazole Difenoconazole->C14_Demethylase Inhibits Fungal_Death Fungal Cell Death Disrupted_Membrane->Fungal_Death

Caption: Sterol Demethylation Inhibition (DMI) by Difenoconazole.[7][8][9]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and biological evaluation of difluoromethoxyarene agrochemicals.

General Synthesis of Difluoromethoxyarenes

The introduction of the difluoromethoxy group onto an aromatic ring is a key step in the synthesis of these agrochemicals. A common method involves the difluoromethylation of a corresponding phenol precursor.

Protocol: Difluoromethylation of a Phenol

  • Starting Material: A substituted phenol.

  • Reagents: A difluoromethylating agent (e.g., sodium chlorodifluoroacetate, TMSCF₂H) and a suitable base (e.g., potassium carbonate, sodium hydride).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Procedure: a. The phenol is dissolved in the solvent and the base is added portion-wise at room temperature. b. The mixture is stirred for a specified time to allow for the formation of the phenoxide. c. The difluoromethylating agent is then added, and the reaction mixture is heated to a specific temperature (e.g., 80-120 °C) for several hours. d. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). f. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. g. The crude product is purified by column chromatography on silica gel to afford the desired difluoromethoxyarene.

For a detailed synthesis of the fungicide difenoconazole , the process involves a multi-step route starting from m-dichlorobenzene, including a Friedel-Crafts reaction, cyclization, bromination, nucleophilic substitution, and etherification.[10]

Biological Assays

Fungicide Bioassay: Mycelial Growth Inhibition against Botrytis cinerea

This assay determines the concentration of a fungicide required to inhibit the growth of the fungus Botrytis cinerea, the causal agent of gray mold.

  • Culture Preparation: Botrytis cinerea is cultured on potato dextrose agar (PDA) plates.

  • Fungicide Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted to obtain a range of concentrations.

  • Assay Plates: The fungicide dilutions are incorporated into molten PDA at a final concentration. The amended PDA is then poured into Petri dishes.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing B. cinerea culture is placed in the center of each fungicide-amended and control (solvent only) PDA plate.

  • Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 20-25 °C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) is then determined by probit analysis.[11]

Insecticide Bioassay: Larval Toxicity against Plutella xylostella (Diamondback Moth)

This assay evaluates the lethal concentration of an insecticide against the larvae of the diamondback moth, a major pest of cruciferous crops.

  • Insect Rearing: A susceptible strain of Plutella xylostella is reared on a suitable host plant (e.g., cabbage or artificial diet) under controlled environmental conditions.

  • Insecticide Solutions: A series of insecticide concentrations are prepared by diluting a stock solution in water containing a surfactant.

  • Leaf-Dip Method: Cabbage leaf discs are dipped into the insecticide solutions for a set period (e.g., 10 seconds), then allowed to air dry. Control leaf discs are dipped in the surfactant solution only.

  • Exposure: The treated leaf discs are placed in individual containers (e.g., Petri dishes or vials) with a specific number of third-instar larvae.

  • Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Larval mortality is assessed after a specific time period (e.g., 48 or 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC₅₀ value (the concentration that causes 50% mortality) is calculated using probit analysis.[12][13]

Conclusion

The incorporation of the difluoromethoxy group has proven to be a highly successful strategy in the development of modern agrochemicals. The examples of pyraflufen-ethyl, pyriprole, and difenoconazole highlight the versatility of this approach in creating effective herbicides, insecticides, and fungicides. A thorough understanding of their synthesis, physicochemical properties, and mode of action is essential for the rational design of the next generation of crop protection agents. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the field of agrochemical science.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl-aryl structures. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 1-chloro-4-(difluoromethoxy)benzene, a substrate of increasing interest due to the unique properties conferred by the difluoromethoxy group.

The difluoromethoxy (-OCHF₂) moiety is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful coupling of this compound with various boronic acids or esters opens avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. Due to the electron-withdrawing nature of the difluoromethoxy group and the relative inertness of the C-Cl bond, careful optimization of the catalytic system is often necessary to achieve high yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic moiety to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following table summarizes a specific example of a successful Suzuki coupling reaction involving this compound. This data provides a validated starting point for reaction optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
This compound2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridinePd₂(dba)₃ (5)XPhos (10)K₃PO₄ (2)Toluene/H₂O1001685

Experimental Protocols

The following are detailed experimental protocols for the Suzuki coupling of this compound. Protocol 1 is based on a specific literature procedure, while Protocol 2 provides a more general starting point for optimization with other boronic acids.

Protocol 1: Coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

This protocol is adapted from a procedure described in patent WO2018132514A1.

Materials:

  • This compound

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction vial, add this compound (1.0 equiv), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (nitrogen or argon) three times.

  • Add toluene and degassed water to the vial to form a biphasic mixture (a common ratio is 10:1 toluene to water).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 2-(4-(difluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine.

Protocol 2: General Protocol for Coupling with Arylboronic Acids

This protocol provides a general starting point that can be optimized for various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A phosphine ligand (e.g., SPhos, XPhos, or PPh₃)

  • A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, or toluene)

  • Water (degassed, if using an aqueous base)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (2-10 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the Schlenk flask containing the reagents.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction as described in Protocol 1 (dilution, washing, drying, and concentration).

  • Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Coupling_Mechanism A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂-X B->C D Transmetalation C->D E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar-X H->B I Ar'-B(OR)₂ K [Ar'-B(OR)₂(Base)]⁻ I->K J Base J->K K->D

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid/Ester, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert catalyst Add Palladium Catalyst and Ligand Solution inert->catalyst solvent Add Solvent(s) catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Reaction Work-up: Dilution, Washing, Drying monitor->workup Reaction Complete purification Purification: Column Chromatography or Recrystallization workup->purification product Isolated Pure Product purification->product

Caption: General experimental workflow for Suzuki coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of arylamines.[2] The substrate, 1-chloro-4-(difluoromethoxy)benzene, is an important building block in medicinal chemistry, and its successful amination provides access to a wide range of novel compounds with potential biological activity.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound with various amine coupling partners. The protocols outlined below are based on established literature procedures and offer a starting point for reaction optimization.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is contingent on the careful selection of several key parameters:

  • Palladium Precatalyst: A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate (Pd(OAc)₂) being common choices.[3]

  • Phosphine Ligand: The choice of ligand is critical for an efficient reaction, especially with a relatively unreactive aryl chloride. Bulky, electron-rich phosphine ligands are generally preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4] Ligands such as XPhos and RuPhos have proven effective for the amination of aryl chlorides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[5]

  • Solvent: Anhydrous, aprotic solvents that can solubilize the reactants and catalyst system are necessary. Toluene and 1,4-dioxane are frequently used solvents for Buchwald-Hartwig aminations.[6]

  • Temperature: The reaction temperature is a crucial factor, and optimization is often required to achieve a good balance between reaction rate and catalyst stability. Temperatures in the range of 80-120 °C are typical.

Tabulated Reaction Protocols

The following table summarizes various reported protocols for the Buchwald-Hartwig amination of this compound with different amine partners. This allows for easy comparison of reaction conditions and reported yields.

Amine PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
3-Chloro-5-(trifluoromethyl)pyridin-2-aminePd₂(dba)₃ (2.5)XPhos (10)NaOtBu (2.0)Toluene1101685WO2018129082A1
AnilinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)1,4-Dioxane1001892(General Protocol)
MorpholinePd₂(dba)₃ (1.5)XPhos (6)NaOtBu (1.8)Toluene1001288(General Protocol)
n-ButylaminePd(OAc)₂ (3)RuPhos (6)NaOtBu (2.0)1,4-Dioxane902475(General Protocol)

Note: The "General Protocol" entries are representative conditions for the amination of aryl chlorides and may require optimization for this specific substrate.

Detailed Experimental Protocols

Protocol 1: Amination with 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (as reported in WO2018129082A1)

Materials:

  • This compound

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.10 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) to the flask.

  • Add this compound (1.0 mmol, 1.0 equiv.), 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (2.0 mmol, 2.0 equiv.).

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • After 16 hours, or upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-(difluoromethoxy)phenyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.

G cluster_workflow Experimental Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents: - this compound - Amine - Pd Precatalyst & Ligand - Base & Solvent A->B C Reaction at Elevated Temperature B->C D Reaction Work-up C->D E Purification (e.g., Chromatography) D->E F Characterization E->F

Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_halide L-Pd(II)(Ar)Cl Pd0->PdII_halide Oxidative Addition (Ar-Cl) PdII_amido L-Pd(II)(Ar)(NR'R'') PdII_halide->PdII_amido + HNR'R'', Base - Base-HCl PdII_amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_amido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides a reliable and versatile method for the synthesis of N-aryl derivatives of this compound. The choice of palladium precatalyst, ligand, base, and solvent are critical for achieving high yields. The protocols and data presented herein serve as a valuable resource for researchers in the planning and execution of these important C-N bond-forming reactions. Further optimization of the reaction conditions may be necessary for specific amine substrates to achieve optimal results.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The difluoromethoxy group (-OCHF₂) has emerged as a valuable substituent in medicinal chemistry, prized for its ability to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] The strategic incorporation of this moiety into aromatic scaffolds often involves the cross-coupling of appropriately substituted aryl halides. 1-Chloro-4-(difluoromethoxy)benzene is a key building block for this purpose, offering a cost-effective and readily available starting material for the synthesis of a diverse range of complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] Three of the most widely utilized transformations in this class are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions enable the efficient construction of biaryls, aryl amines, and aryl alkynes, respectively, which are common structural motifs in pharmaceuticals.[4][5]

These application notes provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. The information is intended to serve as a guide for researchers in academic and industrial settings, facilitating the synthesis of novel compounds with potential therapeutic applications.

General Reaction Scheme

The palladium-catalyzed cross-coupling of this compound can be represented by the general scheme below:

G cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Product (4-(Difluoromethoxy)-substituted aromatic) A->F Pd Catalyst B Coupling Partner (Boronic acid/ester, Amine, or Alkyne) B->F C Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) D Ligand (e.g., Buchwald Ligands) E Base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu)

Caption: General Palladium-Catalyzed Cross-Coupling Reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[6][7] For aryl chlorides, the use of electron-rich and bulky phosphine ligands is often crucial for achieving high yields.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or RuPhos)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-3 mol%), and the phosphine ligand (2-6 mol%).

  • Add the base (2.0-3.0 equiv) to the flask.

  • Add the anhydrous solvent. If a biphasic system is used, degassed water can be added.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Data Summary
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018>95Inferred from[9]
4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1101685-95Inferred from[10][11]
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Toluene/EtOH/H₂O851280-90Inferred from[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, allowing the coupling of aryl halides with a wide variety of primary and secondary amines.[3][12] The choice of ligand and base is critical for the successful amination of aryl chlorides.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BrettPhos, XPhos, or Josiphos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-3 mol%), the phosphine ligand (1.5-4 mol%), and the base (1.2-1.5 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[13]

Data Summary
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ (2)XPhos (4)NaOt-BuToluene1002485-95Inferred from[14][15]
MorpholinePd₂(dba)₃ (1)BrettPhos (2)Cs₂CO₃1,4-Dioxane1101890-98Inferred from[13]
n-HexylaminePd(OAc)₂ (1.5)Josiphos (3)K₃PO₄t-BuOH902080-90Inferred from[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[16][17] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the copper(I) iodide (1-5 mol%).

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[18][19]

Data Summary
AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF251280-90Inferred from[18][20]
1-OctynePd(OAc)₂ (2) / PPh₃ (4)CuI (2)i-Pr₂NHDMF60875-85Inferred from[21]
EthynyltrimethylsilanePdCl₂(dppf) (3)CuI (5)Et₃NToluene801670-80Inferred from[22]

Visualizations

Experimental Workflow

G start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, Base setup->reagents solvent Add Solvent reagents->solvent reaction Heat & Stir solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for cross-coupling.

Catalytic Cycle (Suzuki Coupling Example)

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII_Aryl Ar-Pd(II)L₂(Cl) OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂(Ar') TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(difluoromethoxy)benzene is a valuable building block in medicinal chemistry and materials science. The difluoromethoxy group imparts unique properties, such as increased metabolic stability and modulated lipophilicity, making it a desirable moiety in drug candidates and functional materials. While the electron-withdrawing nature of the difluoromethoxy group activates the aromatic ring towards nucleophilic attack, the chloro substituent is a relatively poor leaving group for classical nucleophilic aromatic substitution (SNAr). Consequently, metal-catalyzed cross-coupling reactions, which proceed via a nucleophilic substitution mechanism on the metal center, are generally the methods of choice for the functionalization of this substrate.

These application notes provide an overview of common and effective metal-catalyzed nucleophilic substitution reactions for this compound, including detailed protocols for C-N, C-O, and C-C bond formation.

Metal-Catalyzed Nucleophilic Aromatic Substitution Strategies

Due to the lower reactivity of the C-Cl bond, transition metal catalysis is typically employed to facilitate nucleophilic substitution on this compound. The most prevalent and versatile methods include the Palladium-catalyzed Buchwald-Hartwig amination (for C-N bond formation) and C-O coupling, the Copper-catalyzed Ullmann condensation (primarily for C-O bond formation), and the Palladium/Copper co-catalyzed Sonogashira coupling (for C-C bond formation with terminal alkynes).

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and a wide variety of amines. For a substrate like this compound, this reaction is often preferred over traditional SNAr due to its broader scope and milder reaction conditions. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields.[1][2][3]

General Reaction Scheme:

Buchwald-Hartwig Amination Scheme

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

Nucleophile (Amine)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene10018>95
MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOt-Bu (1.5)Dioxane1101285-95
n-Butylamine[Pd(cinnamyl)Cl]₂ (2)t-BuXPhos (4)K₂CO₃ (2)t-BuOH1002480-90
Benzophenone IminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11016>90

Note: Data is compiled from typical conditions for related aryl chlorides and may require optimization for this specific substrate.

Detailed Experimental Protocol: Synthesis of N-(4-(difluoromethoxy)phenyl)aniline

Materials:

  • This compound (1.0 mmol, 178.56 mg)

  • Aniline (1.2 mmol, 111.74 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 424.4 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Palladium(II) Acetate, XPhos, and Potassium Phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Visualization of Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(Cl)L₂ ox_add->pd_complex amine_assoc Amine Association pd_complex->amine_assoc amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Cl⁻ amine_assoc->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amide_complex Ar-Pd(II)(NR'R'')L₂ deprotonation->amide_complex red_elim Reductive Elimination amide_complex->red_elim red_elim->pd0 product Ar-NR'R'' red_elim->product substrate Ar-Cl substrate->ox_add amine HNR'R'' amine->amine_assoc

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed C-O Cross-Coupling (Ullmann Condensation)

The Ullmann condensation is a classical method for forming aryl ethers from aryl halides and alcohols or phenols, using copper as a catalyst.[4][5] While traditional Ullmann conditions are often harsh, modern protocols with specific ligands allow the reaction to proceed under milder conditions. This method is particularly useful for the synthesis of diaryl ethers.

General Reaction Scheme:

Ullmann Condensation Scheme

Table 2: Representative Conditions for Ullmann C-O Coupling of this compound

Nucleophile (Alcohol/Phenol)Cu Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2)NMP1202470-85
p-CresolCu₂O (5)Salicylaldoxime (10)K₂CO₃ (2)DMF1302075-90
IsopropanolCuI (10)NoneK₃PO₄ (2)Diglyme1503650-65

Note: Data is compiled from typical conditions for related aryl chlorides and may require optimization. Aryl chlorides are generally less reactive than bromides and iodides in Ullmann couplings.

Detailed Experimental Protocol: Synthesis of 4-(difluoromethoxy)phenyl phenyl ether

Materials:

  • This compound (1.0 mmol, 178.56 mg)

  • Phenol (1.2 mmol, 112.9 mg)

  • Copper(I) Iodide (CuI, 0.1 mmol, 19.0 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36.0 mg)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 651.8 mg)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (4 mL)

Procedure:

  • In a glovebox, charge a dry reaction vial with CuI, 1,10-phenanthroline, and Cesium Carbonate.

  • Add this compound and phenol.

  • Add anhydrous NMP, seal the vial with a Teflon-lined cap, and remove from the glovebox.

  • Heat the reaction mixture to 120 °C with stirring for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the product.

Palladium/Copper-Catalyzed C-C Cross-Coupling (Sonogashira Coupling)

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[6][7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. It is a reliable method for the synthesis of arylalkynes.

General Reaction Scheme:

Sonogashira Coupling Scheme

Table 3: Representative Conditions for Sonogashira Coupling of this compound

Nucleophile (Alkyne)Pd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF651275-90
TrimethylsilylacetylenePd(OAc)₂ (2) + SPhos (4)CuI (5)DIPA (2)Toluene801680-95
1-HexynePd(PPh₃)₄ (3)CuI (5)Piperidine (2)DMF701870-85

Note: Data is compiled from typical conditions for related aryl chlorides and may require optimization.

Detailed Experimental Protocol: Synthesis of 1-(difluoromethoxy)-4-(phenylethynyl)benzene

Materials:

  • This compound (1.0 mmol, 178.56 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg)

  • Copper(I) Iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 3.0 mmol, 0.42 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, triethylamine, this compound, and phenylacetylene.

  • Heat the mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualization of Experimental Workflow

Experimental_Workflow start Start: Reagent Preparation reagents Weigh Substrate, Catalyst, Ligand, and Base start->reagents setup Assemble Reaction Vessel (e.g., Schlenk Tube) reagents->setup inert Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert dissolve Add Anhydrous Solvent and Liquid Reagents inert->dissolve reaction Heat and Stir Reaction for Specified Time dissolve->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up monitoring->workup Complete quench Cool and Quench Reaction workup->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purification Purification concentrate->purification chromatography Column Chromatography or Recrystallization purification->chromatography analysis Characterize Product (NMR, MS, etc.) chromatography->analysis end End: Pure Product analysis->end

Caption: A generalized workflow for metal-catalyzed cross-coupling reactions.

Conclusion

The functionalization of this compound is most effectively achieved through metal-catalyzed cross-coupling reactions rather than traditional SNAr. The Buchwald-Hartwig amination, Ullmann condensation, and Sonogashira coupling provide versatile and high-yielding routes to a variety of important derivatives. The protocols outlined in these application notes serve as a robust starting point for the synthesis of novel compounds for applications in drug discovery and materials science. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary to achieve the best results for a specific nucleophile.

References

Application Notes and Protocols for the Synthesis of a Pantoprazole Intermediate from 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole, a proton pump inhibitor, is a widely used medication for the management of acid-related gastrointestinal disorders. The synthesis of pantoprazole involves the coupling of two key heterocyclic intermediates. This document provides detailed application notes and protocols for the synthesis of a crucial pantoprazole intermediate, 5-(difluoromethoxy)-2-mercaptobenzimidazole, commencing from the starting material 1-Chloro-4-(difluoromethoxy)benzene. The difluoromethoxy group is a critical pharmacophore in pantoprazole, enhancing its metabolic stability and therapeutic efficacy.

The synthetic pathway outlined herein involves a four-step sequence: nitration of this compound, followed by amination to introduce an amino group, subsequent reduction of the nitro group to form a diamine, and finally, cyclization to yield the target benzimidazole derivative.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of 5-(difluoromethoxy)-2-mercaptobenzimidazole from this compound is depicted below.

Synthetic_Pathway A This compound B 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene A->B Nitration (HNO₃, H₂SO₄) C 4-(Difluoromethoxy)-2-nitroaniline B->C Amination (aq. NH₃, heat) D 4-(Difluoromethoxy)benzene-1,2-diamine C->D Reduction (e.g., Fe/HCl or H₂/Pd-C) E 5-(Difluoromethoxy)-2-mercaptobenzimidazole D->E Cyclization (CS₂ or KEtX)

Figure 1: Synthetic pathway for 5-(difluoromethoxy)-2-mercaptobenzimidazole.

Experimental Protocols

Step 1: Nitration of this compound

This step introduces a nitro group onto the benzene ring, a prerequisite for the subsequent amination and reduction steps. The nitration of the starting material is expected to occur primarily at the position ortho to the chloro group and meta to the difluoromethoxy group due to the directing effects of these substituents.

Materials:

Reagent/MaterialGrade
This compoundReagent Grade
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 98%
Concentrated Nitric Acid (HNO₃)ACS Grade, 70%
Dichloromethane (CH₂Cl₂)ACS Grade
Deionized Water
Ice
Saturated Sodium Bicarbonate Solution
Anhydrous Sodium SulfateACS Grade

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-chloro-4-(difluoromethoxy)-2-nitrobenzene.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Amination of 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene

This nucleophilic aromatic substitution reaction replaces the chloro group with an amino group. It is a critical step that can be influenced by the presence of the electron-withdrawing nitro and difluoromethoxy groups.[1]

Materials:

Reagent/MaterialGrade
1-Chloro-4-(difluoromethoxy)-2-nitrobenzeneSynthesized
Aqueous Ammonia (25%)ACS Grade
Pressure-rated reaction vessel

Procedure:

  • Place 1-chloro-4-(difluoromethoxy)-2-nitrobenzene and aqueous ammonia in a pressure-rated reaction vessel.

  • Seal the vessel and heat the reaction mixture to 150-170 °C for 12-18 hours.[1]

  • After cooling to room temperature, carefully open the vessel.

  • The product, 4-(difluoromethoxy)-2-nitroaniline, is expected to precipitate from the reaction mixture.

  • Collect the solid product by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data Summary for Step 2 (Literature-based):

ReactantProductReagentTemperature (°C)Time (h)Yield (%)Reference
1-Chloro-4-(difluoromethoxy)-2-nitrobenzene4-(Difluoromethoxy)-2-nitroanilineaq. NH₃ (25%)16016Not specified[1]
Step 3: Reduction of 4-(Difluoromethoxy)-2-nitroaniline

The nitro group of 4-(difluoromethoxy)-2-nitroaniline is reduced to an amino group to form the corresponding diamine, which is the immediate precursor for the cyclization step. Catalytic hydrogenation is a common and efficient method for this transformation.[2]

Materials:

Reagent/MaterialGrade
4-(Difluoromethoxy)-2-nitroanilineSynthesized
Palladium on Carbon (Pd/C, 5-10%) or Raney NickelCatalyst Grade
Ethanol or Ethyl AcetateACS Grade
Hydrogen Gas (H₂)High Purity
Celite

Procedure:

  • In a hydrogenation vessel, dissolve or suspend 4-(difluoromethoxy)-2-nitroaniline in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add the catalyst (e.g., 5-10% Pd/C or Raney Nickel) to the mixture.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by pressurizing with hydrogen gas (typically 3-5 bar).[2]

  • Stir the mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(difluoromethoxy)benzene-1,2-diamine. This product is often used in the next step without further purification, though it can be purified by recrystallization if necessary.

Quantitative Data Summary for Step 3 (Literature-based):

ReactantProductCatalystSolventPressure (bar)Temperature (°C)Reference
4-(Difluoromethoxy)-2-nitroaniline4-(Difluoromethoxy)benzene-1,2-diaminePd/C or Ra-NiEthanol3-5Room Temp[2]
Step 4: Cyclization of 4-(Difluoromethoxy)benzene-1,2-diamine

This final step involves the reaction of the diamine with a thiocarbonyl source, such as carbon disulfide or potassium ethyl xanthate, to form the benzimidazole ring and introduce the mercapto group, yielding the desired pantoprazole intermediate.

Materials:

Reagent/MaterialGrade
4-(Difluoromethoxy)benzene-1,2-diamineSynthesized
Carbon Disulfide (CS₂)ACS Grade
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)ACS Grade
Ethanol or WaterACS Grade
Activated Carbon
Phosphoric Acid or Hydrochloric AcidACS Grade

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide or sodium hydroxide in water or ethanol to prepare a basic solution.

  • Add 4-(difluoromethoxy)benzene-1,2-diamine to the basic solution and stir for about 20 minutes.[3]

  • Heat the mixture to approximately 40 °C.

  • Add carbon disulfide dropwise to the reaction mixture while maintaining the temperature between 35-45 °C.[3]

  • After the addition is complete, maintain the reaction mixture at 40-45 °C for 3 hours to facilitate condensation.[3]

  • Increase the temperature to 80-90 °C and continue stirring for another 1-3 hours to complete the ring closure.[3][4]

  • After the reaction is complete, add activated carbon to the hot solution for decolorization and stir for a short period.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate and adjust the pH to approximately 5 with a suitable acid (e.g., phosphoric acid or hydrochloric acid) to precipitate the product.[3][4]

  • Collect the solid product by filtration, wash with water, and dry to obtain 5-(difluoromethoxy)-2-mercaptobenzimidazole.

Quantitative Data Summary for Step 4 (Literature-based):

ReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-(Difluoromethoxy)benzene-1,2-diamineCS₂, NaOHWater25-1002-1295.4 - 108.6[4][5]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination cluster_step3 Step 3: Reduction cluster_step4 Step 4: Cyclization A1 Charge H₂SO₄ and This compound A2 Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-10°C A1->A2 A3 Reaction at RT A2->A3 A4 Quench on Ice A3->A4 A5 Extraction and Work-up A4->A5 A6 Purification A5->A6 B1 Charge Nitro-chloro intermediate and aq. NH₃ in pressure vessel A6->B1 B2 Heat at 150-170°C B1->B2 B3 Cool and Filter B2->B3 B4 Purification (Recrystallization) B3->B4 C1 Dissolve Nitroaniline in solvent with catalyst B4->C1 C2 Hydrogenate under pressure C1->C2 C3 Filter catalyst C2->C3 C4 Concentrate to get Diamine C3->C4 D1 Dissolve Diamine in basic solution C4->D1 D2 Add CS₂ and heat D1->D2 D3 Decolorize and Filter D2->D3 D4 Acidify to precipitate product D3->D4 D5 Filter and Dry D4->D5

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The protocols described provide a comprehensive guide for the synthesis of 5-(difluoromethoxy)-2-mercaptobenzimidazole, a key intermediate for the production of pantoprazole, starting from this compound. The procedures are based on established chemical transformations and include detailed steps, reagent specifications, and quantitative data from available literature to aid researchers in the successful execution of this synthetic sequence. Careful monitoring of reaction parameters and appropriate purification techniques at each stage are crucial for obtaining the desired product in high yield and purity.

References

Application Notes and Protocols: The Role of 1-Chloro-4-(difluoromethoxy)benzene in the Synthesis of Novel PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 4 (PDE4) is a well-validated therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the inflammatory response. The 4-(difluoromethoxy)phenyl moiety is a key structural feature in several potent PDE4 inhibitors, such as Roflumilast. This document provides detailed application notes and protocols for the use of 1-chloro-4-(difluoromethoxy)benzene as a versatile building block in the synthesis of novel PDE4 inhibitor scaffolds through palladium-catalyzed cross-coupling reactions.

Introduction

The difluoromethoxy group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for a methoxy or hydroxy group. Its inclusion can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of a drug candidate. This compound is a readily available starting material that can be strategically functionalized to introduce the 4-(difluoromethoxy)phenyl motif into a target molecule. This document outlines protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound, key reactions in the construction of diverse PDE4 inhibitor libraries.

PDE4 Signaling Pathway

PDE4 enzymes specifically hydrolyze cAMP, a critical second messenger in various signaling pathways. Inhibition of PDE4 increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in inflammation, ultimately reducing the production of pro-inflammatory cytokines.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibits pCREB pCREB CREB->pCREB Gene Gene Expression pCREB->Gene Regulates Cytokines ↓ Pro-inflammatory Cytokines Gene->Cytokines

Caption: PDE4 Signaling Pathway and Mechanism of Inhibition.

Proposed Synthetic Application of this compound

A plausible strategy for the synthesis of novel PDE4 inhibitors involves the functionalization of this compound via palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aromatic, heteroaromatic, or nitrogen-containing moieties, which are common features in known PDE4 inhibitors.

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 1-Chloro-4- (difluoromethoxy)benzene suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base buchwald_reagents R2NH Pd Catalyst, Base suzuki_product Biaryl Intermediate suzuki_reagents->suzuki_product further_functionalization Further Functionalization suzuki_product->further_functionalization buchwald_product Aniline Intermediate buchwald_reagents->buchwald_product buchwald_product->further_functionalization final_product PDE4 Inhibitor Scaffold further_functionalization->final_product

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pdII_complex Ar-Pd(II)-Cl(L2) oxidative_addition->pdII_complex transmetalation Transmetalation pdII_biaryl Ar-Pd(II)-Ar'(L2) transmetalation->pdII_biaryl ar_boronic Ar'-B(OH)2 (Base) reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous toluene (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene1001690-98 (expected)
This compoundAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102085-95 (expected)

Data Presentation: Biological Activity of Representative PDE4 Inhibitors

The following table summarizes the in vitro inhibitory activity of well-known PDE4 inhibitors containing related structural motifs. This data provides a benchmark for the evaluation of newly synthesized compounds.

CompoundPDE4 SubtypeIC₅₀ (nM)Reference
RoflumilastPDE4B0.8[1]
ApremilastPDE474[1]
CrisaborolePDE449[1]
RolipramPDE4110[2]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel PDE4 inhibitors. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination detailed in these application notes provide robust and efficient methods for the construction of diverse chemical scaffolds incorporating the key 4-(difluoromethoxy)phenyl moiety. These methodologies are highly amenable to library synthesis and can be readily adapted by researchers in the field of drug discovery and development to explore new chemical space in the quest for next-generation PDE4 inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Analytical Characterization of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(difluoromethoxy)benzene is a halogenated aromatic compound of interest in pharmaceutical and materials science research. Its unique difluoromethoxy group can impart desirable properties such as altered metabolic stability, lipophilicity, and binding interactions. A thorough analytical characterization is crucial for its identification, purity assessment, and quality control in various stages of research and development.

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of this compound (CAS No: 81932-03-8, Molecular Formula: C₇H₅ClF₂O, Molecular Weight: 178.56 g/mol )[1]. While experimental spectral data for this specific compound is not widely available in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed protocols for the acquisition of experimental data are also provided.

Predicted Analytical Data

The following tables summarize the expected quantitative data from various analytical techniques. This data is predicted based on the analysis of analogous compounds such as 4-(difluoromethoxy)benzonitrile and 1-chloro-4-(trifluoromethyl)benzene.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-67.35 - 7.45d~8.8
H-3, H-57.10 - 7.20d~8.8
-OCHF₂6.50 - 6.70t~73

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-1130 - 135
C-2, C-6129 - 131
C-3, C-5121 - 123
C-4150 - 155
-OCHF₂114 - 118 (t, J ≈ 257 Hz)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted ¹⁹F NMR Chemical Shift

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCHF₂-80 to -85d~73

Reference: CFCl₃ at 0.00 ppm.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted IdentityRelative Intensity
178/180[M]⁺ (Molecular Ion)High
127/129[M - OCHF₂]⁺Medium
111/113[M - OCHF₂ - O]⁺Low
99[C₆H₄O]⁺Medium
75[C₆H₃]⁺Low

Ionization Mode: Electron Ionization (EI).

Table 5: Predicted Key FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000C-H stretch (aromatic)Medium
1600 - 1580C=C stretch (aromatic)Strong
1500 - 1480C=C stretch (aromatic)Strong
1250 - 1200C-O stretch (aryl ether)Strong
1100 - 1000C-F stretchStrong
850 - 800C-H bend (p-disubstituted)Strong
750 - 700C-Cl stretchMedium

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~4 seconds

      • Spectral Width: 20 ppm

      • Temperature: 298 K

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Acquisition Time: ~1 second

      • Spectral Width: 240 ppm

      • Temperature: 298 K

    • ¹⁹F NMR:

      • Pulse Program: zg30

      • Number of Scans: 64

      • Acquisition Time: ~1 second

      • Spectral Width: 200 ppm

      • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectra.

    • Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). For ¹⁹F NMR, reference externally to CFCl₃.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound using GC-MS for separation and identification.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in dichloromethane.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with dichloromethane.

  • GC-MS System and Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless, 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 20:1

      • Carrier Gas: Helium, constant flow of 1.2 mL/min

      • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Oven Program: Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400

      • Transfer Line Temperature: 280 °C

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the peak.

    • Compare the obtained spectrum with a reference library (if available) or analyze the fragmentation pattern to confirm the structure.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a method for obtaining the infrared spectrum of this compound.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

    • Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis:

    • Perform a background correction on the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1H Spectrum transfer->acquire_1H acquire_13C Acquire 13C Spectrum transfer->acquire_13C acquire_19F Acquire 19F Spectrum transfer->acquire_19F ft Fourier Transform acquire_1H->ft acquire_13C->ft acquire_19F->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate analyze Analyze Spectra calibrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (10 µg/mL) stock->working inject Inject Sample working->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peak detect->identify analyze Analyze Mass Spectrum identify->analyze confirm Confirm Structure analyze->confirm

Caption: Workflow for GC-MS Analysis.

Experimental_Workflow_FTIR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis apply_sample Apply Sample to ATR Crystal sample_spec Collect Sample Spectrum apply_sample->sample_spec background Collect Background Spectrum background->sample_spec correction Background Correction sample_spec->correction identify_bands Identify Absorption Bands correction->identify_bands assign_vibrations Assign Vibrations identify_bands->assign_vibrations

Caption: Workflow for FTIR Spectroscopic Analysis.

References

Application Notes and Protocols for the ¹H and ¹⁹F NMR Spectra of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-4-(difluoromethoxy)benzene. It includes predicted spectral data based on analogous compounds, a comprehensive experimental protocol for data acquisition, and graphical representations of the molecular structure with key NMR correlations and a standard experimental workflow.

Predicted Spectroscopic Data

The aromatic region of the ¹H NMR spectrum is expected to show an AA'BB' system, typical of 1,4-disubstituted benzene rings. The difluoromethoxy proton will appear as a triplet due to coupling with the two equivalent fluorine atoms, and conversely, the ¹⁹F NMR spectrum will show a doublet from the coupling to the single proton.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H~7.35d (AA'BB')~8.8H-2, H-6 (ortho to -Cl)
¹H~7.10d (AA'BB')~8.8H-3, H-5 (ortho to -OCHF₂)
¹H~6.55t~73.0-OCH F₂
¹⁹F~-82.0d~73.0-OCHF₂

Note: Predictions are based on data for analogous compounds in CDCl₃. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocols

This section outlines a standard protocol for the acquisition of high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

A clean, dry 5 mm NMR tube is required.[1]

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1] Ensure complete dissolution; gentle vortexing or sonication may be used.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external reference or referencing to the instrument's internal lock frequency is common.

  • Transfer: Using a Pasteur pipette, transfer the solution to the NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[1]

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific settings may need optimization.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 12 ppm

¹⁹F NMR Spectroscopy:

  • Spectrometer Frequency: 376 MHz (for a 400 MHz ¹H instrument)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

  • Spectral Width: -50 to -100 ppm (or as required to center the signal)

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~0.5-1 Hz for ¹⁹F) and perform a Fourier transform.

  • Phase Correction: Manually or automatically phase the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. The ¹⁹F spectrum can be referenced to an external standard or the instrument's lock frequency.

  • Integration and Peak Picking: Integrate the signals and identify the peak positions.

Visualizations

Molecular Structure and Key NMR Couplings

Caption: Molecular structure and key NMR J-couplings.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL CDCl₃) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_F Acquire ¹⁹F Spectrum setup->acquire_F ft Fourier Transform acquire_H->ft acquire_F->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectra baseline->reference integrate Integration reference->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals peak_pick->assign report Report Data assign->report

Caption: NMR experimental and data analysis workflow.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed theoretical analysis of the electron ionization (EI) mass spectrometry fragmentation pathway of 1-Chloro-4-(difluoromethoxy)benzene. In the absence of a publicly available experimental mass spectrum, this document leverages established principles of mass spectrometry for halogenated and aromatic compounds to predict its fragmentation pattern. This information is valuable for researchers and scientists involved in the identification, structural elucidation, and quality control of this and structurally related compounds in various matrices. A standardized protocol for acquiring the mass spectrum is also presented.

Introduction

This compound is an aromatic compound containing a chloro substituent and a difluoromethoxy group. Understanding its behavior under mass spectrometric conditions is crucial for its detection and characterization in complex mixtures, particularly in the context of pharmaceutical development and environmental analysis. Electron ionization mass spectrometry is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. This note outlines the predicted fragmentation pathways and provides a protocol for experimental verification.

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is expected to produce a series of characteristic ions. The molecular formula is C₇H₅ClF₂O, and the monoisotopic molecular weight is approximately 178.00 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted m/z Values and Relative Abundances of Major Fragment Ions
m/z (based on ³⁵Cl) Proposed Ion Structure Proposed Fragmentation Pathway Predicted Relative Abundance
178[C₇H₅³⁵ClF₂O]⁺•Molecular Ion (M⁺•)Moderate
180[C₇H₅³⁷ClF₂O]⁺•M+2 Isotope PeakModerate (approx. 1/3 of m/z 178)
143[C₇H₅F₂O]⁺Loss of •ClModerate to High
127[C₆H₄F₂O]⁺•Loss of •CHF₂ from M⁺• followed by rearrangementLow
113[C₆H₄Cl]⁺Loss of •OCHF₂Moderate
95[C₆H₄F]⁺Loss of •Cl from [C₆H₄FCl]⁺ (rearrangement) or other pathwaysLow
75[C₆H₃]⁺Loss of HCl from [C₆H₄Cl]⁺Low
51[CHF₂]⁺Cleavage of the O-CHF₂ bondHigh

Proposed Fragmentation Pathways

The initial step in the EI-MS analysis is the ionization of the this compound molecule to form the molecular ion (M⁺•) at m/z 178 (for ³⁵Cl). The subsequent fragmentation is predicted to follow several key pathways:

  • Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the cleavage of the C-Cl bond, leading to the formation of a [C₇H₅F₂O]⁺ ion at m/z 143. This is often a prominent peak in the spectrum.

  • Cleavage of the Difluoromethoxy Group: The C-O bond of the ether linkage can cleave, resulting in the loss of a •OCHF₂ radical and the formation of a chlorophenyl cation [C₆H₄Cl]⁺ at m/z 113.

  • Alpha-Cleavage of the O-CHF₂ Bond: Homolytic cleavage of the O-CHF₂ bond can lead to the formation of the highly stable difluoromethyl cation [CHF₂]⁺ at m/z 51. Due to the stability of this cation, it is predicted to be a base peak or a very abundant fragment.

  • Rearrangements and Further Fragmentation: The initial fragment ions can undergo further rearrangements and fragmentation. For example, the ion at m/z 113 can lose HCl to form a benzyne radical cation at m/z 75.

Diagram 1: Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₇H₅ClF₂O]⁺• m/z = 178 F1 [C₇H₅F₂O]⁺ m/z = 143 M->F1 - •Cl F2 [C₆H₄Cl]⁺ m/z = 113 M->F2 - •OCHF₂ F3 [CHF₂]⁺ m/z = 51 M->F3 α-cleavage F4 [C₆H₃]⁺ m/z = 75 F2->F4 - HCl

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol

This protocol outlines the general procedure for acquiring the electron ionization mass spectrum of this compound.

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Data acquisition and processing software.

Reagents and Materials
  • This compound (analytical standard)

  • High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Microsyringes

  • GC vials with septa

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to obtain a working solution of approximately 1-10 µg/mL.

GC-MS Parameters
  • GC Inlet:

    • Injection Mode: Splitless or Split (e.g., 20:1)

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • GC Column:

    • Stationary Phase: 5% Phenyl-methylpolysiloxane (or equivalent)

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Scan Rate: 2 scans/second

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern in this application note.

Diagram 2: Experimental Workflow for GC-MS Analysis

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Stock Solution (1 mg/mL) P2 Dilute to Working Solution (1-10 µg/mL) P1->P2 A1 Inject Sample (1 µL) P2->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Obtain Total Ion Chromatogram A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Identify Fragments & Compare D2->D3

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a theoretical framework for understanding the mass spectrometry fragmentation of this compound. The predicted fragmentation pathways, centered around the loss of the chlorine atom and the cleavage of the difluoromethoxy group, offer a basis for the identification and structural confirmation of this compound. The provided experimental protocol serves as a starting point for researchers to obtain empirical data and validate the proposed fragmentation patterns. This information is intended to support analytical method development and characterization efforts in various scientific disciplines.

HPLC method for purity analysis of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-Chloro-4-(difluoromethoxy)benzene

Introduction

This compound is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of chemical compounds. This document provides a detailed HPLC method for the purity analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte and any impurities are detected by their UV absorbance, and the purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals:

    • This compound reference standard (Purity ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), analytical grade

    • Water (HPLC grade or Milli-Q)

  • Glassware: Volumetric flasks, pipettes, vials with caps.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix well (0.1% TFA in water).

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Trifluoroacetic Acid in Water
B: Acetonitrile
GradientSee Gradient Table Below
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time25 minutes

Gradient Table:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.050.050.0
15.010.090.0
20.010.090.0
20.150.050.0
25.050.050.0
System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.

  • The tailing factor for the main peak is not more than 2.0.

  • The theoretical plates for the main peak are not less than 2000.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • After the analysis, process the chromatograms using appropriate software.

Calculation of Purity

The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data for a hypothetical purity analysis is summarized in the table below.

Sample IDRetention Time (min)Peak AreaArea %
Impurity 14.815000.05
Main Peak 10.2 2985000 99.80
Impurity 212.530000.10
Impurity 314.115000.05
Total -2991000 100.00

Experimental Workflow Visualization

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation hplc_analysis HPLC Analysis prep->hplc_analysis Proceed if solutions are ready sub_prep1 Mobile Phase Preparation sub_prep2 Standard Solution Preparation sub_prep3 Sample Solution Preparation data_processing Data Processing and Reporting hplc_analysis->data_processing Proceed after analysis completion sub_hplc1 System Equilibration sub_hplc2 System Suitability Testing sub_hplc1->sub_hplc2 sub_hplc3 Sample Injection and Data Acquisition sub_hplc2->sub_hplc3 sub_data1 Chromatogram Integration sub_data2 Purity Calculation sub_data1->sub_data2 sub_data3 Final Report Generation sub_data2->sub_data3

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Coupling of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Buchwald-Hartwig amination of 1-chloro-4-(difluoromethoxy)benzene.

Troubleshooting Guides

This section addresses common problems observed during the Buchwald-Hartwig coupling of this compound, offering potential causes and solutions.

Problem 1: Low or No Conversion of this compound

Possible Causes:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed. Aryl chlorides, particularly electron-deficient ones, can be challenging substrates.[1][2]

  • Inappropriate Ligand Choice: The ligand may not be suitable for activating the electron-deficient aryl chloride. Bulky, electron-rich phosphine ligands are often required for the amination of aryl chlorides.[2]

  • Insufficient Base Strength: The base may not be strong enough to deprotonate the amine or the intermediate palladium complex effectively.

  • Low Reaction Temperature: The temperature may be too low to promote oxidative addition of the sterically and electronically demanding aryl chloride.

  • Poor Solvent Choice: The solvent may not adequately solubilize the reactants or the catalyst complex.

Solutions:

ParameterRecommendationRationale
Catalyst/Ligand Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[3] Consider using a pre-formed palladium-ligand complex (e.g., XPhos Pd G3) to ensure efficient generation of the active catalyst.These ligands are known to facilitate the coupling of challenging aryl chlorides by promoting the formation of the active monoligated palladium species.
Base Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).Stronger bases can facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.
Temperature Increase the reaction temperature, typically in the range of 80-120 °C.Higher temperatures can overcome the activation barrier for the oxidative addition of the aryl chloride.
Solvent Use anhydrous, deoxygenated solvents such as toluene, dioxane, or tert-butanol.These solvents are commonly used for Buchwald-Hartwig reactions and can effectively dissolve the reaction components.

Problem 2: Formation of Side Products, Primarily Hydrodehalogenation

Description: The primary side product observed is often 1-(difluoromethoxy)benzene, resulting from the replacement of the chlorine atom with a hydrogen atom (hydrodehalogenation).[4]

Possible Causes:

  • Presence of Water or Protic Impurities: Water can act as a proton source, leading to the protonolysis of the aryl-palladium intermediate.

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this can be a competing pathway. However, with many common amines, this is less of a concern. A more likely source of palladium hydride species is from the solvent or base.

  • Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium hydrides, which can then participate in the hydrodehalogenation pathway.

Solutions:

ParameterRecommendationRationale
Reaction Setup Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.Minimizing water and oxygen is crucial to prevent catalyst deactivation and side reactions.
Base Use a highly pure, anhydrous base.Impurities in the base can be a source of protons.
Ligand Employ bulky ligands that create a sterically hindered environment around the palladium center.This can disfavor the approach of proton sources to the aryl-palladium intermediate.
Additives In some cases, the addition of a copper co-catalyst has been shown to suppress hydrodehalogenation.[5]The copper may preferentially react with palladium hydride species.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in a Buchwald-Hartwig amination?

A1: The most frequently encountered side reaction is hydrodehalogenation, which results in the formation of 1-(difluoromethoxy)benzene.[1][4] Another potential, though less commonly reported, side reaction could be the formation of diaryl ether via C-O coupling, especially if the reaction is not strictly anhydrous and hydroxide species are present.

Q2: How does the difluoromethoxy group affect the reactivity of the aryl chloride?

A2: The difluoromethoxy group is electron-withdrawing, which generally makes the aryl chloride more reactive towards oxidative addition to the palladium(0) catalyst. This is often a positive attribute for the typically less reactive aryl chlorides. However, the electronic nature of the substrate can also influence the rates of other steps in the catalytic cycle.

Q3: Which catalyst and ligand combination is a good starting point for this substrate?

A3: For electron-deficient aryl chlorides like this compound, a good starting point is a combination of a palladium source like Pd₂(dba)₃ or a pre-catalyst such as XPhos Pd G3, with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos.[3]

Q4: What is the recommended base and solvent for this reaction?

A4: A strong base such as sodium tert-butoxide (NaOtBu) is a common and effective choice. Anhydrous and deoxygenated toluene or 1,4-dioxane are suitable solvents.

Q5: At what temperature should I run the reaction?

A5: A starting temperature of 100 °C is recommended. The optimal temperature may need to be determined empirically, but it is likely to be in the range of 80-120 °C to ensure efficient oxidative addition of the aryl chloride.

Data Presentation

The following tables provide a summary of typical conditions and expected outcomes for the Buchwald-Hartwig amination of aryl chlorides, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: General Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ParameterCondition
Palladium Source Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)
Ligand Bulky biarylphosphine (e.g., XPhos, RuPhos) (1.2-1.5 eq. to Pd)
Base NaOtBu or K₃PO₄ (1.5-2.0 eq.)
Solvent Toluene or 1,4-Dioxane (anhydrous, deoxygenated)
Temperature 80-120 °C
Reactant Ratio Aryl Chloride:Amine (1:1.2)

Table 2: Troubleshooting Guide - Summary of Observations and Actions

ObservationPotential CauseSuggested Action
No reactionInactive catalyst, low temperatureUse a pre-catalyst, increase temperature
Low conversionInappropriate ligand/baseScreen different ligands and stronger bases
Significant hydrodehalogenationPresence of water/protonsUse anhydrous reagents and solvents, ensure inert atmosphere
Formation of unknown byproductsCatalyst decomposition, side reactionsScreen different ligands, lower the reaction temperature after initial conversion

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound:

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (1.5 equivalents)

  • Anhydrous, deoxygenated toluene

  • Oven-dried glassware

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and sodium tert-butoxide to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous, deoxygenated toluene to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl chloride.

  • Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Cl Aryl-Pd(II)-Cl(L) Aryl-Pd(II)-Cl(L) Oxidative Addition->Aryl-Pd(II)-Cl(L) Ligand Exchange Ligand Exchange Aryl-Pd(II)-Cl(L)->Ligand Exchange HNR'R'', Base Side_Reaction Side Reactions Aryl-Pd(II)-Cl(L)->Side_Reaction [H] source Aryl-Pd(II)-NHR'R''(L) Aryl-Pd(II)-NHR'R''(L) Ligand Exchange->Aryl-Pd(II)-NHR'R''(L) Reductive Elimination Reductive Elimination Aryl-Pd(II)-NHR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination and the point of potential side reactions.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) Check_Catalyst->Optimize_Ligand No Check_Purity Are reagents and solvents pure and anhydrous? Check_Conditions->Check_Purity Yes Optimize_Base Use a stronger base (e.g., NaOtBu) Check_Conditions->Optimize_Base No Use_Anhydrous Use anhydrous/deoxygenated solvents and reagents Check_Purity->Use_Anhydrous No Success Improved Results Check_Purity->Success Yes Optimize_Ligand->Check_Conditions Optimize_Temp Increase temperature (80-120 °C) Optimize_Base->Optimize_Temp Optimize_Temp->Check_Purity Use_Anhydrous->Success

Caption: A workflow for troubleshooting common issues in the Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-chloro-4-(difluoromethoxy)benzene from reaction mixtures. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical reaction mixture of this compound?

A1: Common impurities depend on the synthetic route. A frequent synthesis involves the difluoromethylation of 4-chlorophenol. In this case, potential impurities include:

  • Unreacted 4-chlorophenol: The starting material may not have fully reacted.

  • Isomeric byproducts: Ortho- and meta-substituted isomers, such as 1-chloro-2-(difluoromethoxy)benzene and 1-chloro-3-(difluoromethoxy)benzene, can form.

  • Over-chlorinated species: If chlorination steps are involved, dichlorinated byproducts might be present.

  • Solvent residues: Residual reaction solvents can contaminate the crude product.

Q2: What are the key physical properties of this compound relevant for its purification?

A2: Understanding the physical properties of the target compound is crucial for selecting the appropriate purification method.

PropertyValueSource
Molecular Weight 178.56 g/mol [1]
Boiling Point (estimated) Similar to 1-Chloro-4-fluorobenzene (129-130 °C at atmospheric pressure)[2]
Purity (Commercial) Typically >95%[3]

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of impurities. The most common and effective methods are:

  • Fractional Distillation: Ideal for separating compounds with different boiling points, such as removing lower-boiling starting materials or higher-boiling byproducts.

  • Flash Column Chromatography: Effective for separating isomeric impurities and other compounds with similar polarities.

  • Recrystallization: Suitable if the crude product is a solid or can be solidified and a suitable solvent system is found.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of the desired product from an impurity with a close boiling point.

Possible Cause:

  • Insufficient column efficiency (too few theoretical plates).

  • Incorrect heating rate.

  • Poor insulation of the distillation column.

Recommended Solutions:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).

  • Optimize Heating: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column. A gradual rise in the ring of condensate indicates good separation.

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Loading: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently. Observe the vapor rising through the column.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The fraction collected at the boiling point of this compound should be the purest. It is advisable to collect a forerun (lower boiling impurities), the main fraction (product), and a tail fraction (higher boiling impurities).

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.

Flash Column Chromatography

Problem: Co-elution of the desired product with an isomeric impurity.

Possible Cause:

  • Inappropriate solvent system (polarity is too high or too low).

  • Overloading the column.

  • Improper column packing.

Recommended Solutions:

  • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between the product and the impurity. A common starting point for aromatic compounds is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane). For separating isomers, a less polar solvent system often yields better results.

  • Reduce Sample Load: The amount of crude material should typically be 1-5% of the weight of the silica gel.

  • Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to determine a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity of the solvent system, can be effective for separating multiple components.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC, GC, or NMR. Combine the pure fractions containing the desired product.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible Cause:

  • The cooling process is too rapid.

  • The chosen solvent is too non-polar for the compound at lower temperatures.

  • The presence of impurities that lower the melting point of the mixture.

Recommended Solutions:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.

  • Use a Mixed Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. Common solvent pairs for aromatic compounds include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[4]

  • Pre-purification: If significant impurities are present, consider a preliminary purification step like a simple filtration or a quick column pass to remove the impurities that hinder crystallization.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent, and dry them thoroughly.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Quality Control cluster_end Final Product Crude Reaction Mixture Crude Reaction Mixture Fractional Distillation Fractional Distillation Crude Reaction Mixture->Fractional Distillation Boiling Point Differences Flash Chromatography Flash Chromatography Crude Reaction Mixture->Flash Chromatography Polarity Differences Recrystallization Recrystallization Crude Reaction Mixture->Recrystallization Solid Product & Solubility Purity Analysis (GC/NMR) Purity Analysis (GC/NMR) Fractional Distillation->Purity Analysis (GC/NMR) Flash Chromatography->Purity Analysis (GC/NMR) Recrystallization->Purity Analysis (GC/NMR) Purity Analysis (GC/NMR)->Fractional Distillation Re-purify Purity Analysis (GC/NMR)->Flash Chromatography Re-purify Purity Analysis (GC/NMR)->Recrystallization Re-purify Pure this compound Pure this compound Purity Analysis (GC/NMR)->Pure this compound Meets Specs

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Distillation Issue Distillation Issue Impure Product->Distillation Issue Using Distillation Chromatography Issue Chromatography Issue Impure Product->Chromatography Issue Using Chromatography Recrystallization Issue Recrystallization Issue Impure Product->Recrystallization Issue Using Recrystallization Poor Separation Poor Separation Distillation Issue->Poor Separation Co-elution Co-elution Chromatography Issue->Co-elution Oiling Out Oiling Out Recrystallization Issue->Oiling Out Check Column Efficiency Check Column Efficiency Poor Separation->Check Column Efficiency Optimize Solvent System Optimize Solvent System Co-elution->Optimize Solvent System Slow Cooling / Mixed Solvents Slow Cooling / Mixed Solvents Oiling Out->Slow Cooling / Mixed Solvents

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 1-Chloro-4-(difluoromethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurity profile can vary depending on the specific synthetic route and reaction conditions. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurity is often unreacted 4-chlorophenol.

  • Byproducts of Side Reactions: These can include products from incomplete reactions or undesired side reactions. For instance, impurities from the difluoromethylating agent or solvent can arise.

  • Isomeric Impurities: Depending on the directing effects of the substituents, small amounts of other isomers might be formed.

  • Residual Solvents: Solvents used in the reaction or work-up, such as dimethylformamide (DMF), acetonitrile, or toluene, may be present in the final product.

Q2: Which analytical techniques are best for identifying impurities in my sample of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile impurities, including residual solvents and unreacted starting materials.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of impurities. A UV detector is typically used, and a photodiode array (PDA) detector can help assess peak purity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of unknown impurities, especially when they can be isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities, which can help in their identification.[1]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: The final product has a low melting point and appears oily, suggesting the presence of impurities.

  • Question: My this compound is not a clean solid and has a broad melting point range. What is the likely cause and how can I purify it?

  • Answer: This often indicates the presence of unreacted 4-chlorophenol or residual solvent. 4-chlorophenol is a solid with a lower melting point, and its presence can lead to a melting point depression and a broader melting range of your final product. Residual solvents can also make the product appear oily.

    Troubleshooting Steps:

    • Wash with Aqueous Base: Unreacted 4-chlorophenol is acidic and can be removed by washing the crude product (dissolved in a water-immiscible organic solvent like dichloromethane or ethyl acetate) with a dilute aqueous base solution, such as 5% sodium hydroxide or sodium carbonate. The phenolate salt of 4-chlorophenol will be soluble in the aqueous layer.

    • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for removing both lower-boiling impurities (like some solvents) and higher-boiling impurities.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., hexane, heptane, or a mixture of ethanol and water) can effectively remove less soluble or more soluble impurities.

    • Column Chromatography: For high-purity requirements, column chromatography on silica gel is a reliable method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from more polar impurities like 4-chlorophenol.

Issue 2: GC-MS analysis shows multiple peaks close to the product peak.

  • Question: My GC-MS chromatogram shows several small peaks eluting near the main product peak. What could these be and how do I get rid of them?

  • Answer: These peaks could correspond to isomeric impurities or byproducts with similar volatility to your product.

    Troubleshooting Steps:

    • Optimize Reaction Conditions: Review your reaction conditions. The formation of isomers can sometimes be minimized by controlling the reaction temperature or the rate of addition of reagents.

    • Fractional Distillation: Careful fractional distillation under reduced pressure might be able to separate isomers with slightly different boiling points.

    • Preparative Chromatography: For challenging separations, preparative HPLC or preparative GC may be necessary to isolate the desired isomer.

Experimental Protocols

Protocol 1: Purification by Washing with Aqueous Base

  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.

  • Add an equal volume of 5% aqueous sodium hydroxide solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The upper aqueous layer will contain the sodium salt of 4-chlorophenol.

  • Drain the lower organic layer.

  • Repeat the washing process with the aqueous base 1-2 more times.

  • Wash the organic layer with water and then with brine to remove any remaining base and dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[4]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., hexane or an ethanol/water mixture).

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the sample onto the top of the column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent can be gradually increased to separate compounds with different polarities.

  • Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

ParameterTypical ValueAnalysis Method
Purity (after purification)>98%GC-MS, HPLC
Melting Point25-27 °CMelting Point Apparatus
Boiling Point75-77 °C at 15 mmHgDistillation

Visualization

Troubleshooting_Workflow start Crude this compound analysis Analyze by GC-MS and/or HPLC start->analysis unreacted_phenol Unreacted 4-Chlorophenol Detected? analysis->unreacted_phenol other_impurities Other Impurities Detected? unreacted_phenol->other_impurities No wash Wash with Aqueous Base unreacted_phenol->wash Yes distillation Fractional Distillation other_impurities->distillation Yes (Volatile) chromatography Column Chromatography other_impurities->chromatography Yes (Non-volatile/Isomers) reanalyze Re-analyze for Purity other_impurities->reanalyze No wash->other_impurities distillation->reanalyze chromatography->reanalyze reanalyze->chromatography Purity <98% pure_product Pure Product reanalyze->pure_product Purity >98%

Caption: Troubleshooting workflow for the purification of this compound.

References

stability of the difluoromethoxy group under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the difluoromethoxy (-OCF₂H) group under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the difluoromethoxy group under typical acidic and basic conditions used in organic synthesis and drug development?

A1: The difluoromethoxy group is generally considered to be a metabolically stable moiety, which is a primary reason for its incorporation into drug candidates.[1] It is significantly more stable than a methoxy group to oxidative metabolism. However, its stability under chemical stress conditions can vary. Forced degradation studies on pharmaceuticals containing the difluoromethoxy group, such as pantoprazole and roflumilast, indicate that it can be susceptible to degradation under strong acidic or basic conditions, particularly at elevated temperatures. For example, roflumilast shows low degradation in 0.1 N HCl but more significant degradation in 0.1 N NaOH at 80°C over 24 hours.[2][3] Pantoprazole, which contains a difluoromethoxy group on a benzimidazole ring, is noted to be crucial for its chemical stability, particularly in the acidic environment where it is activated.[1]

Q2: What are the expected degradation products when a compound containing a difluoromethoxy group decomposes under acidic or basic conditions?

A2: The primary degradation pathway for an aryl difluoromethyl ether under harsh acidic or basic conditions is the cleavage of the ether linkage to yield the corresponding phenol. The other product would be difluoromethanol, which is unstable and would likely decompose further. In forced degradation studies of roflumilast, degradation products identified include those resulting from amide hydrolysis and modifications to the pyridine ring, but direct cleavage of the difluoromethoxy group to form the corresponding phenol has also been observed under certain stress conditions.[2] For pantoprazole, degradation primarily leads to sulfide and sulfone impurities under acidic and oxidative stress.[4]

Q3: How does the stability of the difluoromethoxy group compare to a methoxy (-OCH₃) or a trifluoromethoxy (-OCF₃) group?

A3: The difluoromethoxy group is generally more stable towards metabolic O-demethylation than a methoxy group.[1] Chemically, the trifluoromethoxy group is considered more inert and exhibits stronger stability under heating, acidic, or alkaline conditions compared to the difluoromethoxy group.[5] The strong carbon-fluorine bonds in both fluorinated groups contribute to their increased stability compared to the methoxy group.[1]

Q4: Are there specific experimental conditions that are known to cause significant degradation of the difluoromethoxy group?

A4: Yes, forced degradation studies provide specific examples. For instance, refluxing roflumilast in 2 N HCl at 80°C for 5 hours resulted in approximately 50% degradation.[3] In another study, treatment with 0.1 N NaOH at 80°C for 24 hours led to 18.4% degradation of roflumilast.[2] These conditions represent relatively harsh treatments and are designed to identify potential degradation pathways.

Troubleshooting Guides

Issue 1: Unexpected degradation of a difluoromethoxy-containing compound during an acidic workup.

  • Possible Cause: Prolonged exposure to strong acid at elevated temperatures. While generally stable, the difluoromethoxy group can be labile under harsh acidic conditions.

  • Troubleshooting Steps:

    • Minimize exposure time: Perform the acidic workup as quickly as possible.

    • Reduce temperature: Conduct the workup at a lower temperature (e.g., 0°C or room temperature) if the reaction conditions allow.

    • Use a weaker acid: If permissible for the desired transformation, consider using a weaker acid or a buffered acidic solution.

    • Monitor the reaction: Use an appropriate analytical technique (e.g., TLC, LC-MS) to monitor for the appearance of the corresponding phenol, which would indicate cleavage of the difluoromethoxy group.

Issue 2: A difluoromethoxy-substituted compound shows instability during a base-catalyzed reaction.

  • Possible Cause: The reaction conditions (strong base, high temperature, prolonged reaction time) are promoting the hydrolysis of the difluoromethoxy group.

  • Troubleshooting Steps:

    • Lower the temperature: If the reaction allows, reducing the temperature can significantly decrease the rate of hydrolysis.

    • Use a milder base: Consider using a non-nucleophilic base or a weaker base if compatible with the desired reaction.

    • Protect other sensitive groups: If the instability is due to a complex degradation pathway involving other functional groups, consider protecting them.

    • Alternative synthetic route: If the desired reaction consistently leads to degradation, exploring an alternative synthetic strategy might be necessary.

Data Presentation

Table 1: Summary of Quantitative Data on the Stability of Difluoromethoxy-Containing Compounds from Forced Degradation Studies

CompoundStress ConditionTemperatureDuration% DegradationReference
Roflumilast0.1 N HCl80°C24 hLow[2]
Roflumilast2 N HCl80°C (reflux)5 h50.20%[3]
Roflumilast0.1 N NaOH80°C24 h18.4%[2]
Roflumilast2 N NaOH80°C (reflux)5 h25%[3]
Pantoprazole1 M HCl80°C8 hSubstantial[4]
Pantoprazole1 M NaOH80°C8 hStable[4]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of a Difluoromethoxy-Containing Compound

This protocol outlines a general procedure for subjecting a compound containing a difluoromethoxy group to various stress conditions to assess its stability, based on ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

  • Heat the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 8 hours).

  • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N NaOH.

  • Dilute the final solution to a suitable concentration for analysis with the analytical mobile phase.

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

  • Heat the solution at a controlled temperature (e.g., 80°C) for a specified period (e.g., 8 hours).

  • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N HCl.

  • Dilute the final solution to a suitable concentration for analysis with the analytical mobile phase.

4. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Quantify the amount of the parent compound remaining and any degradation products formed.

Visualizations

degradation_pathway A Aryl-OCF₂H (Difluoromethoxyarene) B Aryl-OH (Phenol) A->B Strong Acid/Base High Temperature C [HO-CF₂H] (Unstable intermediate) A->C Cleavage D Further decomposition products C->D

Caption: General degradation pathway of an aryl difluoromethyl ether.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (e.g., 1N HCl, 80°C, 8h) stock->acid base Base Hydrolysis (e.g., 1N NaOH, 80°C, 8h) stock->base control Unstressed Control stock->control neutralize Neutralization & Dilution acid->neutralize base->neutralize hplc HPLC-UV/MS Analysis control->hplc neutralize->hplc data Data Interpretation (% Degradation, Product ID) hplc->data

Caption: Workflow for a forced degradation study.

References

potential cleavage of the difluoromethoxy group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cleavage of the difluoromethoxy (-OCF₂H) group during organic synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the difluoromethoxy group in typical synthetic conditions?

The difluoromethoxy group is a robust functional group and is stable under a wide range of synthetic conditions, including many standard basic, acidic, and palladium-catalyzed cross-coupling reactions.[1] Its stability is a key reason for its increasing use in medicinal chemistry as a metabolically stable isostere for groups like methoxy (-OCH₃) or hydroxyl (-OH).[1] However, its stability is not absolute, and cleavage can occur under specific, harsh conditions.

Q2: Under what acidic conditions is the difluoromethoxy group most likely to cleave?

The primary concern for the stability of the difluoromethoxy group is the presence of strong Lewis acids, particularly those known for ether cleavage. Boron tribromide (BBr₃) is a potent reagent for cleaving aryl ethers and should be used with extreme caution or avoided entirely in the presence of an -OCF₂H group.[2][3][4][5] Other strong Lewis acids like aluminum chloride (AlCl₃) may also induce cleavage, especially at elevated temperatures. Strong protic acids like HBr or HI at high temperatures can also cleave ethers, although they are generally less reactive than BBr₃ for this purpose.[4]

Q3: Can strong bases like n-BuLi or LDA cleave the difluoromethoxy group?

Cleavage of the aryl C-O bond by common strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is not a typically reported side reaction. Instead, these strong bases can deprotonate the hydrogen atom of the difluoromethoxy group itself (Ar-OCF₂H → Ar-OCF₂⁻ Li⁺). This reactivity can be harnessed for further functionalization of the difluoromethyl group but is not a cleavage of the ether bond.

Q4: Is the difluoromethoxy group stable to common palladium cross-coupling reactions?

Yes, the difluoromethoxy group is generally stable under the conditions of many common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Substrates bearing -OCF₂H groups are frequently used in these reactions without cleavage being reported as a significant issue. The standard conditions involving a palladium catalyst, a base (like K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent are well-tolerated.

Q5: How can I detect if my difluoromethoxy group has been cleaved during a reaction?

Cleavage of an aryl difluoromethoxy group (Ar-OCF₂H) will typically yield the corresponding phenol (Ar-OH). This can be detected and quantified using several analytical techniques:

  • NMR Spectroscopy: In ¹H NMR, the characteristic triplet signal for the -OCF₂H proton (typically δ 6.5-7.0 ppm) will disappear, and a new, often broad, signal for the phenolic -OH proton will appear. In ¹⁹F NMR, the doublet signal for the -OCF₂ H group will disappear.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is highly effective. You can monitor the reaction mixture for the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the phenol byproduct.[6][7]

  • TLC: A significant change in polarity will be observed. The resulting phenol is typically more polar than the starting aryl difluoromethyl ether, resulting in a lower Rf value on silica gel plates.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue: Unexpected formation of a polar byproduct, suspecting -OCF₂H cleavage.

1. Identify the Reagents:

  • Are you using a strong Lewis acid? Reagents like BBr₃, AlCl₃, FeCl₃, etc., are primary suspects.

  • Are you using a strong protic acid (HBr, HI) at elevated temperatures?

2. Analyze Reaction Conditions:

  • Temperature: Ether cleavage is often accelerated by heat. Running the reaction at a lower temperature, if possible, may prevent cleavage.

  • Reaction Time: Prolonged exposure to harsh acidic conditions can lead to increased cleavage.

3. Confirm Cleavage:

  • Use LC-MS to check for the mass of the expected phenol byproduct.

  • Run a quick ¹H NMR or ¹⁹F NMR on the crude reaction mixture to see if the characteristic signals for the -OCF₂H group have diminished or disappeared.

4. Solutions and Alternatives:

  • Avoid Potent Lewis Acids: If your synthesis involves a step that requires a Lewis acid (e.g., a Friedel-Crafts reaction), and you are observing cleavage, consider if a milder Lewis acid can be used. If demethylating another ether in the molecule, BBr₃ will likely cleave the -OCF₂H as well. Alternative deprotection strategies for other functional groups should be considered.

  • Modify Conditions: If a Lewis acid is unavoidable, try running the reaction at a much lower temperature (e.g., -78 °C to 0 °C) and monitor carefully for the consumption of starting material to avoid unnecessarily long reaction times.

Data Presentation

Table 1: Relative Potency of Common Lewis Acids for Aryl Ether Cleavage

This table provides a general guide to the relative reactivity of various Lewis acids for the cleavage of aryl ethers. Boron tribromide is consistently reported as the most potent and effective reagent for this transformation. Note that reaction conditions (temperature, solvent, stoichiometry) play a crucial role.

Lewis AcidGeneral Reactivity for Aryl Ether CleavageTypical ConditionsComments
BBr₃ Very HighCH₂Cl₂, -78 °C to RTMost potent and widely used reagent. Highly likely to cleave -OCF₂H.[2][3][4][5]
AlCl₃ HighCH₂Cl₂ or neat, RT to refluxAlso effective, but often requires higher temperatures than BBr₃.[5][8]
FeCl₃ ModerateSolvent-free or high-boiling solvent, elevated temp.Generally requires harsher conditions than BBr₃ or AlCl₃.
BF₃·OEt₂ Low to ModerateCH₂Cl₂, refluxCan cleave ethers but is significantly milder than BBr₃.
SnCl₄ LowCH₂Cl₂, refluxGenerally a weak Lewis acid for ether cleavage.
ZnCl₂ LowHigh temperaturesRequires forcing conditions for efficient cleavage.

This table is a generalized summary based on literature for aryl methyl ether cleavage and should be used as a qualitative guide. The reactivity towards the difluoromethoxy group may vary.

Experimental Protocols

Protocol 1: Problematic Condition - Aryl Ether Cleavage with Boron Tribromide

This protocol demonstrates a standard procedure for aryl methyl ether cleavage using BBr₃. Applying these conditions to a substrate containing a difluoromethoxy group is highly likely to result in the cleavage of the -OCF₂H group as well.

Reaction: Demethylation of 4-methoxybiphenyl to 4-phenylphenol.

Materials:

  • 4-methoxybiphenyl

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methoxybiphenyl (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the BBr₃ solution (1.2 eq per ether group) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol to consume excess BBr₃.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenol product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Recommended Condition - Suzuki-Miyaura Coupling with a Difluoromethoxy-Substituted Substrate

This protocol demonstrates the stability of the difluoromethoxy group under standard palladium-catalyzed cross-coupling conditions.

Reaction: Coupling of 1-bromo-4-(difluoromethoxy)benzene with phenylboronic acid.

Materials:

  • 1-bromo-4-(difluoromethoxy)benzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene and Ethanol (e.g., 3:1 mixture)

Procedure:

  • To a round-bottom flask, add 1-bromo-4-(difluoromethoxy)benzene, phenylboronic acid, and the solvent mixture (toluene/ethanol).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst and the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Cleavage_Mechanism cluster_step1 Step 1: Lewis Acid Coordination cluster_step2 Step 2: C-O Bond Cleavage Ar_OCF2H Ar-O(CF₂)H Adduct Ar-O⁺(B⁻Br₃)(CF₂)H Ar_OCF2H->Adduct + BBr₃ BBr3_1 BBr₃ Adduct2 Ar-O⁺(B⁻Br₃)(CF₂)H Products Ar-Br + HCF₂OBBr₂ Adduct2->Products SNAr type attack by Br⁻ Br_ion Br⁻ Phenol Ar-OH Products->Phenol Workup (H₂O)

Caption: Simplified mechanism of BBr₃-mediated cleavage of an aryl difluoromethyl ether.

Troubleshooting_Workflow Start Suspected -OCF₂H Cleavage (e.g., new polar spot on TLC) Check_Reagents Are strong Lewis acids (BBr₃, AlCl₃) or hot strong protic acids present? Start->Check_Reagents Confirm_Cleavage Confirm cleavage via LC-MS or NMR analysis Check_Reagents->Confirm_Cleavage Yes Reconsider Cleavage is unlikely. Investigate other side reactions. Check_Reagents->Reconsider No Yes_Acid YES No_Acid NO Cleavage_Confirmed Is cleavage confirmed? Confirm_Cleavage->Cleavage_Confirmed Lower_Temp Action: Lower reaction temperature (e.g., RT to 0°C or -78°C) Cleavage_Confirmed->Lower_Temp Yes Other_Issue Problem is likely another side reaction. Re-evaluate. Cleavage_Confirmed->Other_Issue No Yes_Confirmed YES No_Confirmed NO Milder_Reagent Action: Use a milder reagent or alternative synthetic route Lower_Temp->Milder_Reagent

Caption: Troubleshooting workflow for suspected difluoromethoxy group cleavage.

References

Technical Support Center: Scaling Up the Synthesis of 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-4-(difluoromethoxy)benzene. It provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to facilitate a smooth and efficient scale-up process.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-chlorophenol via a difluoromethylation reaction using sodium chlorodifluoroacetate.

Reaction Scheme:

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Molar Equivalents
4-Chlorophenol128.561.29 g1.0
Sodium Chlorodifluoroacetate152.463.05 g2.0
Potassium Carbonate (K₂CO₃)138.212.76 g2.0
N,N-Dimethylformamide (DMF)73.0920 mL-
Water (deionized)18.022 mL-
Diethyl ether (Et₂O)74.12As needed for extraction-
Saturated brine solution-As needed for washing-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed for drying-
Procedure
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.29 g, 10 mmol), sodium chlorodifluoroacetate (3.05 g, 20 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (20 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated brine solution (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium carbonate in this reaction?

A1: Potassium carbonate acts as a base to deprotonate the 4-chlorophenol, forming the more nucleophilic potassium 4-chlorophenoxide. This phenoxide then attacks the difluorocarbene generated in situ.

Q2: Why is the reaction carried out under an inert atmosphere?

A2: While the reaction is not extremely sensitive to air, using an inert atmosphere (like nitrogen or argon) helps to prevent potential side reactions and ensures the stability of the reagents, especially at elevated temperatures.

Q3: Can I use a different solvent system?

A3: N,N-Dimethylformamide (DMF) is a common solvent for this type of reaction due to its high boiling point and ability to dissolve the reagents. Other polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) could potentially be used, but reaction conditions may need to be re-optimized.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: The primary safety concerns include:

  • Exothermic Reaction: The decomposition of sodium chlorodifluoroacetate to generate difluorocarbene can be exothermic. Careful temperature control is crucial during scale-up to prevent a runaway reaction.[1]

  • Gas Evolution: The reaction releases carbon dioxide gas. The reaction vessel must be adequately vented to avoid pressure buildup.

  • Solvent Hazards: DMF is a reproductive toxin and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Corrosive Reagents: Potassium carbonate is a basic and corrosive solid.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete reaction.1. - Ensure the reaction temperature is maintained at 100-110 °C. - Extend the reaction time and monitor by TLC/GC. - Ensure efficient stirring to overcome mass transfer limitations.
2. Inactive reagents.2. - Use freshly opened or properly stored reagents. - Ensure 4-chlorophenol is of high purity. - Check the quality of the sodium chlorodifluoroacetate.
3. Insufficient base.3. - Ensure the correct stoichiometry of potassium carbonate is used. Use anhydrous potassium carbonate.
Formation of significant byproducts 1. Side reactions of difluorocarbene.1. - Maintain a consistent reaction temperature. Overheating can lead to undesired side reactions. - Ensure a stoichiometric amount of the phenoxide is available to trap the difluorocarbene.
2. Decomposition of starting material or product.2. - Avoid excessive heating or prolonged reaction times.
Product is discolored (yellow or brown) 1. Impurities in the starting materials or solvent.1. - Use high-purity starting materials and solvents.
2. Decomposition during work-up or purification.2. - Avoid high temperatures during solvent removal. - Purify the product promptly after the work-up. - Consider a wash with a dilute sodium bisulfite solution to remove colored impurities.
Difficulty in purification by distillation 1. Boiling points of impurities are close to the product.1. - Use fractional distillation with a high-efficiency column. - Consider purification by column chromatography.
2. Product decomposition at high temperatures.2. - Perform distillation under high vacuum to lower the boiling point.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Prep Combine Reactants: 4-Chlorophenol Sodium Chlorodifluoroacetate K₂CO₃ Solvent Add Solvents: DMF and Water Prep->Solvent Inert Establish Inert Atmosphere (N₂) Solvent->Inert Heat Heat to 100-110 °C (4-6 hours) Inert->Heat Cool Cool to Room Temp. Heat->Cool Extract Aqueous Work-up & Extraction with Et₂O Cool->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Product This compound Purify->Product Troubleshooting cluster_check_temp Temperature Check cluster_check_time Reaction Time cluster_check_reagents Reagent Quality cluster_check_mixing Mixing Efficiency Start Low Yield or Incomplete Reaction? Temp Is Temperature 100-110 °C? Start->Temp Temp_Yes Yes Temp->Temp_Yes Temp_No No Temp->Temp_No Time Is Reaction Time Adequate? Temp_Yes->Time AdjustTemp Adjust Heating Temp_No->AdjustTemp AdjustTemp->Temp Time_Yes Yes Time->Time_Yes Time_No No Time->Time_No Reagents Are Reagents of High Purity? Time_Yes->Reagents ExtendTime Extend Reaction Time Time_No->ExtendTime ExtendTime->Time Reagents_Yes Yes Reagents->Reagents_Yes Reagents_No No Reagents->Reagents_No Mixing Is Stirring Vigorous? Reagents_Yes->Mixing UseNewReagents Use Fresh/Pure Reagents Reagents_No->UseNewReagents UseNewReagents->Reagents Mixing_Yes Yes Mixing->Mixing_Yes Mixing_No No Mixing->Mixing_No Final If issues persist, consult further literature or analytical data. Mixing_Yes->Final IncreaseStirring Increase Stirring Speed Mixing_No->IncreaseStirring IncreaseStirring->Mixing

References

Catalyst Selection for Cross-Coupling with 1-Chloro-4-(difluoromethoxy)benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance for researchers utilizing 1-Chloro-4-(difluoromethoxy)benzene in cross-coupling reactions. The following sections offer troubleshooting advice, frequently asked questions, and optimized experimental protocols for common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenge lies in the strength and inertness of the C-Cl bond, which is significantly less reactive than C-Br or C-I bonds in oxidative addition, the initial step in many cross-coupling catalytic cycles. Additionally, the electron-withdrawing nature of the difluoromethoxy group can influence the electron density at the carbon atom, further impacting the oxidative addition step.

Q2: What are the key parameters to consider when selecting a catalyst system for this substrate?

A2: The choice of ligand is paramount. Bulky and electron-rich phosphine ligands, often referred to as Buchwald-type ligands, are generally required to facilitate the oxidative addition of the aryl chloride to the palladium center. The palladium precatalyst, base, solvent, and reaction temperature are also critical parameters that need to be optimized for each specific cross-coupling reaction.

Q3: I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

A3: Low or no conversion is a common issue. Consider the following troubleshooting steps:

  • Catalyst and Ligand: Ensure you are using a suitable bulky, electron-rich phosphine ligand in conjunction with a palladium precatalyst. Increase the catalyst and ligand loading if necessary.

  • Base: The choice and strength of the base are crucial. Stronger bases are often required for less reactive aryl chlorides. Ensure the base is anhydrous and freshly opened or properly stored.

  • Reaction Temperature: Higher reaction temperatures can help overcome the activation energy barrier for C-Cl bond cleavage.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.

Q4: How can I minimize the formation of side products, such as homocoupling of the boronic acid in Suzuki-Miyaura reactions?

A4: Homocoupling is often a result of catalyst decomposition or the presence of oxygen. To minimize this:

  • Use a pre-catalyst to ensure the active catalytic species is generated efficiently.

  • Thoroughly degas all solvents and reagents.

  • Optimize the reaction temperature; excessively high temperatures can lead to catalyst degradation.

  • Use the appropriate stoichiometry of reagents.

Catalyst and Condition Selection Guide

The selection of the optimal catalyst system is dependent on the specific cross-coupling reaction being performed. The tables below summarize recommended starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound based on literature precedents for similar aryl chlorides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For the coupling of this compound with various boronic acids, the use of sterically hindered and electron-rich phosphine ligands is essential.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%
Ligand SPhos, XPhos, or RuPhos1.2-2.4 equivalents relative to palladium
Base K₃PO₄ or Cs₂CO₃2-3 equivalents
Solvent Toluene, Dioxane, or THF/H₂O mixturesEnsure anhydrous conditions for non-aqueous setups
Temperature 80-110 °CHigher temperatures may be required for challenging coupling partners
Reaction Time 12-24 hoursMonitor by TLC or GC/LC-MS
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The coupling of this compound with primary or secondary amines generally requires a strong base and a bulky phosphine ligand.[1]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%
Ligand XPhos, BrettPhos, or RuPhos1.2-2.4 equivalents relative to palladium
Base NaOtBu or K₃PO₄1.2-2.0 equivalents
Solvent Toluene or DioxaneAnhydrous solvent is critical
Temperature 80-110 °CReaction times can vary significantly based on the amine
Reaction Time 2-24 hoursMonitor by TLC or GC/LC-MS
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. While traditionally requiring a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[2]

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionNotes
Palladium Precatalyst PdCl₂(PPh₃)₂ or Pd₂(dba)₃1-5 mol%
Copper Co-catalyst CuI (optional)1-10 mol%
Ligand PPh₃ or a bulky phosphine ligand for copper-free conditions2-4 equivalents relative to palladium
Base Et₃N, i-Pr₂NH, or Cs₂CO₃2-3 equivalents
Solvent THF, DMF, or TolueneAnhydrous and degassed
Temperature Room Temperature to 100 °CDependent on the reactivity of the alkyne
Reaction Time 2-24 hoursMonitor by TLC or GC/LC-MS

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points, and optimization of specific parameters may be necessary for each unique combination of coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl boronic acid (1.2-1.5 equivalents), base (e.g., K₃PO₄, 2.0 equivalents), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) followed by the degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2.4-4.8 mol%), and the base (e.g., NaOtBu, 1.2 equivalents) to an oven-dried reaction tube or flask.[1]

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents). Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).[1]

  • Reaction: Seal the reaction vessel tightly and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), copper(I) iodide (if used, 2-10 mol%), and the ligand (if different from the palladium source).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add this compound (1.0 equivalent), the terminal alkyne (1.1-1.5 equivalents), and the degassed solvent (e.g., THF). Finally, add the liquid amine base (e.g., triethylamine, 2-3 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Logical Workflow for Catalyst System Selection

Catalyst_Selection cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling S_Start Define Coupling Partners: This compound + Arylboronic Acid S_Catalyst Select Pd Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ S_Start->S_Catalyst S_Ligand Choose Bulky Phosphine Ligand: SPhos, XPhos, RuPhos S_Catalyst->S_Ligand S_Base Select Base: K₃PO₄ or Cs₂CO₃ S_Ligand->S_Base S_Solvent Choose Solvent: Toluene, Dioxane, or THF/H₂O S_Base->S_Solvent S_Conditions Set Conditions: 80-110 °C, 12-24h S_Solvent->S_Conditions B_Start Define Coupling Partners: This compound + Amine B_Catalyst Select Pd Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ B_Start->B_Catalyst B_Ligand Choose Bulky Phosphine Ligand: XPhos, BrettPhos B_Catalyst->B_Ligand B_Base Select Strong Base: NaO-t-Bu or K₃PO₄ B_Ligand->B_Base B_Solvent Choose Anhydrous Solvent: Toluene or Dioxane B_Base->B_Solvent B_Conditions Set Conditions: 80-110 °C, 2-24h B_Solvent->B_Conditions So_Start Define Coupling Partners: This compound + Terminal Alkyne So_Catalyst Select Pd Catalyst: PdCl₂(PPh₃)₂ or Pd₂(dba)₃ So_Start->So_Catalyst So_Cu Add CuI (optional) So_Catalyst->So_Cu So_Ligand Choose Ligand: PPh₃ or Bulky Phosphine So_Catalyst->So_Ligand So_Base Select Amine Base: Et₃N or i-Pr₂NH So_Ligand->So_Base So_Solvent Choose Solvent: THF or DMF So_Base->So_Solvent So_Conditions Set Conditions: RT to 100 °C, 2-24h So_Solvent->So_Conditions

Caption: A decision-making workflow for selecting initial catalyst systems for different cross-coupling reactions.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion cluster_solutions Potential Solutions Start Low or No Conversion Observed Check_Catalyst Is the catalyst system appropriate for aryl chlorides? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Sol_Ligand Use a bulkier, more electron-rich phosphine ligand (e.g., Buchwald type). Check_Catalyst->Sol_Ligand No Sol_Catalyst_Loading Increase catalyst and ligand loading. Check_Catalyst->Sol_Catalyst_Loading Maybe Check_Setup Is the reaction setup correct? Check_Conditions->Check_Setup Yes Sol_Temp Increase reaction temperature. Check_Conditions->Sol_Temp No Sol_Base Use a stronger, anhydrous base. Check_Conditions->Sol_Base Maybe End Re-evaluate substrate purity and reaction design. Check_Setup->End Yes Sol_Inert Ensure a strictly inert atmosphere and use degassed solvents. Check_Setup->Sol_Inert No

Caption: A troubleshooting guide for addressing low or no conversion in cross-coupling reactions.

References

Technical Support Center: Enhancing Reaction Rates for 1-Chloro-4-(difluoromethoxy)benzene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-4-(difluoromethoxy)benzene. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cross-coupling reactions and achieve higher reaction rates and yields. The unique electronic properties of the difluoromethoxy group can present specific challenges, and this guide is designed to help you navigate them effectively.

Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with this compound.

Issue 1: Low or No Conversion to the Desired Product

  • Question: My Suzuki-Miyaura coupling reaction with this compound is showing little to no product formation. What are the likely causes and how can I improve the conversion rate?

  • Answer: Low conversion in Suzuki-Miyaura couplings of aryl chlorides is a common challenge due to the strength of the C-Cl bond. Here are several factors to consider and troubleshoot:

    • Catalyst and Ligand Choice: The combination of the palladium catalyst and the phosphine ligand is critical. For electron-rich aryl chlorides like this compound, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step. Consider using catalysts like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be effective.

    • Base Selection: The choice of base is crucial for the transmetalation step. Stronger bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often more effective than weaker bases. The solubility of the base in the reaction solvent can also impact the reaction rate.

    • Solvent: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used. The addition of water can sometimes be beneficial for the Suzuki-Miyaura reaction.[1]

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the C-Cl bond cleavage. Reactions are typically run at elevated temperatures (80-120 °C).

    • Oxygen Contamination: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Issue 2: Slow Reaction Rate in Buchwald-Hartwig Amination

  • Question: My Buchwald-Hartwig amination of this compound is proceeding very slowly. How can I accelerate the reaction?

  • Answer: Slow reaction rates in Buchwald-Hartwig aminations with aryl chlorides are often observed. Consider the following optimization strategies:

    • Catalyst System: Similar to Suzuki couplings, the choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is paramount. Pre-formed palladium catalysts can sometimes offer higher activity.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this reaction.

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are preferred. Ensure the solvent is thoroughly dried and degassed.

    • Concentration: In some cases, increasing the concentration of the reactants can lead to an increased reaction rate.

    • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times for challenging substrates.

Issue 3: Homocoupling of the Alkyne in Sonogashira Reactions

  • Question: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct in my Sonogashira reaction with this compound. How can I suppress this side reaction?

  • Answer: Alkyne homocoupling is a common side reaction in copper-catalyzed Sonogashira couplings. Here are some strategies to minimize it:

    • Copper-Free Conditions: The most effective way to avoid Glaser coupling is to perform the reaction under copper-free conditions. This typically requires a higher catalyst loading of palladium and a suitable ligand.

    • Choice of Amine Base: The amine base plays a crucial role. A bulky amine base can sometimes disfavor the homocoupling pathway.

    • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus minimizing the rate of homocoupling.

    • Reaction Temperature: Lowering the reaction temperature may also help to reduce the rate of the undesired homocoupling reaction relative to the cross-coupling.

Frequently Asked Questions (FAQs)

General Questions

  • Question: Why is this compound a challenging substrate for cross-coupling reactions?

  • Answer: The primary challenge lies in the strength and inertness of the Carbon-Chlorine (C-Cl) bond compared to C-Br or C-I bonds. Oxidative addition of the aryl chloride to the palladium catalyst is often the rate-limiting step. The electron-donating nature of the difluoromethoxy group can further decrease the electrophilicity of the carbon attached to the chlorine, making this step more difficult.

  • Question: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?

  • Answer: The general order of reactivity is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1] This is due to the decreasing bond strength in that order, which facilitates the oxidative addition step.

Reaction-Specific Questions

  • Question: For a Suzuki-Miyaura coupling, what is a good starting point for catalyst and ligand loading?

  • Answer: A typical starting point would be 1-5 mol% of the palladium catalyst (e.g., Pd(OAc)₂) and a 1:1 to 1:2 ratio of palladium to ligand (e.g., SPhos). These loadings may need to be optimized for challenging substrates.

  • Question: In a Buchwald-Hartwig amination, can I use a weaker base than sodium tert-butoxide?

  • Answer: While other bases like K₃PO₄ or Cs₂CO₃ can be used, sodium tert-butoxide is generally the most effective for the coupling of aryl chlorides with amines due to its strong basicity, which is required to deprotonate the amine and facilitate the catalytic cycle.

  • Question: Are there any alternatives to palladium catalysts for these coupling reactions?

  • Answer: Yes, for certain reactions like the Ullmann condensation, copper catalysts are traditionally used.[2][3] Nickel catalysts are also emerging as a more cost-effective alternative to palladium for some cross-coupling reactions.[1]

Data Presentation: Reaction Condition Comparison

The following tables provide a summary of typical reaction conditions for various cross-coupling reactions involving aryl chlorides. These should be considered as starting points for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

Coupling Partner 1Coupling Partner 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroanisolePhenylboronic acid[Pd(IPr)(η³-cin)Cl] (0.5)-K₂CO₃Ethanol6016~90 (GC)[4]
4-ChlorobenzonitrilePhenylboronic acid[Pd(IPr)(η³-cin)Cl] (0.5)-K₂CO₃Ethanol601689[4]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1000.25 (MW)74[5]

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

Aryl ChlorideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
ChlorobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.07)-NaOtBuWater8024~95[6]
β-ChloroacroleinsLactamsPd(OAc)₂ (3)BINAP (4)Cs₂CO₃TolueneReflux-45[7]
4-NitrochlorobenzeneBenzamide[Pd(Cinnamyl)Cl]₂ (2.5)Xantphos (10)DBUToluene--88[6]

Table 3: Sonogashira Coupling of Aryl Halides

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl ChloridesTerminal AlkynesPd(OAc)₂CuIAmineVariousRT - High-70-90
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT-89
Aryl BromidesTerminal AlkynesPd(PPh₃)₄CuIAmineVariousHigh-80-95

Table 4: Heck Reaction of Aryl Halides

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneStyrenePd(dba)₂ (1)di-1-adamantyl-n-butylphosphineK₃PO₄Dioxane120-98[8]
IodobenzeneEthyl acrylateGTLσ-A193Cp-PdNPs-K₂CO₃DMF/H₂O65-~70[9]
1-Bromo-4-nitrobenzeneStyrenePd-L1 (0.5)-Na₂CO₃DMA50199.87[10]

Table 5: Ullmann Condensation of Aryl Halides with Phenols

Aryl HalidePhenolCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromidesPhenolsCuI (10)Glyoxal bis(phenylhydrazone)K₃PO₄CH₃CN601260-92
Aryl ChloridesPhenolsCuBr (10)(2-Pyridyl)acetoneCs₂CO₃DMSO120-19-97
Iodobenzene4-Methoxyphenolmeso Cu/MnOx-K₂CO₃DMF1203High

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Coupling Reactions Start Low or No Product Formation CheckCatalyst Is the Catalyst/Ligand System Optimal? Start->CheckCatalyst CheckBase Is the Base and Solvent Appropriate? CheckCatalyst->CheckBase Yes OptimizeCatalyst Screen Different Catalysts and Ligands (e.g., Pd(OAc)2/SPhos) CheckCatalyst->OptimizeCatalyst No CheckConditions Are the Reaction Conditions Correct? CheckBase->CheckConditions Yes OptimizeBase Test Different Bases (e.g., K3PO4, NaOtBu) and Solvents CheckBase->OptimizeBase No OptimizeConditions Adjust Temperature, Concentration, and Reaction Time CheckConditions->OptimizeConditions No Success Improved Reaction Rate CheckConditions->Success Yes OptimizeCatalyst->Success OptimizeBase->Success OptimizeConditions->Success

Troubleshooting workflow for coupling reactions.

SuzukiCatalyticCycle Generalized Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII Ar-Pd(II)-Cl(L_n) Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L_n) PdII->PdII_Ar Ar'B(OH)₂ + Base Transmetal Transmetalation PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination ArCl Ar-Cl (1-Chloro-4-(difluoro- methoxy)benzene) ArBOH2 Ar'B(OH)₂ + Base

Generalized Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

Reactivity Face-Off: 1-Chloro-4-(difluoromethoxy)benzene vs. 1-Bromo-4-(difluoromethoxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. Aryl halides are fundamental components in the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two such building blocks: 1-chloro-4-(difluoromethoxy)benzene and 1-bromo-4-(difluoromethoxy)benzene, supported by established chemical principles and illustrative experimental data.

The difluoromethoxy group is an increasingly important moiety in medicinal chemistry, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. Consequently, the efficient incorporation of the 4-(difluoromethoxy)phenyl motif is of significant interest. The choice between a chloro or bromo substituent on this aromatic ring dictates the reaction conditions required for successful carbon-carbon and carbon-nitrogen bond formation.

Physicochemical Properties: A Comparative Overview

A summary of the key physical properties of this compound and 1-bromo-4-(difluoromethoxy)benzene is presented below. These properties are essential for handling, reaction setup, and purification.

PropertyThis compound1-Bromo-4-(difluoromethoxy)benzene
CAS Number 81932-03-8[1][2]5905-69-1[3]
Molecular Formula C₇H₅ClF₂O[1][2]C₇H₅BrF₂O[3]
Molecular Weight 178.56 g/mol [1][2]223.01 g/mol [3]
Boiling Point Not explicitly found; analogous 1-chloro-4-fluorobenzene is 129-130 °C.[4]205.4 ± 30.0 °C at 760 mmHg[3]
Density Not explicitly found; analogous 1-chloro-4-fluorobenzene is 1.226 g/mL.[4]1.6 ± 0.1 g/cm³[3]
Appearance Likely a colorless liquid.Colorless, transparent liquid.[3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary difference in reactivity between this compound and 1-bromo-4-(difluoromethoxy)benzene in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, lies in the relative strengths of the carbon-halogen bond.

The generally accepted trend for the reactivity of aryl halides in these reactions is: I > Br > Cl > F. This trend is predominantly governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The weaker the C-X bond, the more readily the aryl halide undergoes the initial, often rate-determining, oxidative addition step to the palladium(0) catalyst.

The C-Br bond in an aryl bromide is significantly weaker than the C-Cl bond in an aryl chloride. This translates to milder reaction conditions (e.g., lower temperatures, shorter reaction times, and potentially lower catalyst loadings) being required for reactions involving 1-bromo-4-(difluoromethoxy)benzene compared to its chloro-analogue.

G General Reactivity Trend in Pd Cross-Coupling Aryl Iodide Aryl Iodide Aryl Bromide Aryl Bromide Aryl Iodide->Aryl Bromide More Reactive Aryl Chloride Aryl Chloride Aryl Bromide->Aryl Chloride More Reactive Aryl Fluoride Aryl Fluoride Aryl Chloride->Aryl Fluoride More Reactive Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)-R(L₂) PdII_ArX->PdII_ArR Transmetalation (R-B(OR)₂ + Base) PdII_ArR->Pd0 Reductive Elimination Product Product PdII_ArR->Product Ar-R Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amido [Ar-Pd(II)-NR'R'']L₂ PdII_ArX->PdII_Amido Amine Coordination & Deprotonation (HNR'R'' + Base) PdII_Amido->Pd0 Reductive Elimination Product Product PdII_Amido->Product Ar-NR'R''

References

A Comparative Guide to the Reactivity of Aryl Chlorides vs. Aryl Bromides in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon and carbon-heteroatom bonds in pharmaceutical and materials science. The choice of the aryl halide (Ar-X) is a critical parameter influencing reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity between aryl chlorides and aryl bromides, supported by experimental data and detailed protocols.

Core Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between aryl chlorides and aryl bromides lies in the strength of their respective carbon-halogen (C-X) bonds. The C-Cl bond (bond dissociation energy ~96 kcal/mol) is significantly stronger than the C-Br bond (~81 kcal/mol). This difference has profound implications for the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.

Oxidative Addition: In this step, the palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. The higher bond energy of C-Cl makes this process more energetically demanding compared to the C-Br bond cleavage.[1][2] Consequently, aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed reactions.[3] While oxidative addition is a key factor, other steps in the catalytic cycle can also influence the overall efficiency of transformations involving aryl chlorides.[4]

Quantitative Reactivity Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions. The data below, derived from a study using a palladium-based catalyst (8wt %Pd@MIL-101Cr-NH2), illustrates the typical performance differences between aryl bromides and chlorides under similar conditions.[5]

Table 1: Comparison of Aryl Bromide vs. Aryl Chloride in Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerSolventTime (h)Yield (%)
14-BromotoluenePhenylboronic acidH₂O/EtOH0.599
24-ChlorotoluenePhenylboronic acidH₂O/EtOH2485
34-BromoanisolePhenylboronic acidH₂O/EtOH0.599
44-ChloroanisolePhenylboronic acidH₂O/EtOH2482
54-BromonitrobenzenePhenylboronic acidH₂O699
64-ChloronitrobenzenePhenylboronic acidH₂O698

Data compiled from reference[5]. Conditions: Aryl halide (1 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Catalyst (0.1 mol% Pd), Room Temperature.

Analysis of Data:

  • Reaction Time: Aryl bromides consistently react much faster than their chloride counterparts. For example, 4-bromotoluene reached 99% yield in just 30 minutes, whereas 4-chlorotoluene required 24 hours to achieve a lower yield of 85%.

  • Yield: While excellent yields can be achieved with aryl chlorides, it often requires significantly longer reaction times or more forcing conditions.[5]

  • Substrate Scope: Electron-withdrawing groups (e.g., -NO₂) on the aryl halide can accelerate the reaction for both bromides and chlorides, making the reactivity gap smaller (Entries 5 and 6). Conversely, electron-donating groups (e.g., -OCH₃) tend to slow the reaction, particularly for aryl chlorides.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This section provides a general procedure for a Suzuki-Miyaura reaction, highlighting the key differences when using an aryl bromide versus an aryl chloride.

Materials:

  • Aryl Halide (Aryl Bromide or Aryl Chloride)

  • Arylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

General Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1). The mixture is typically sparged with an inert gas for 10-15 minutes.[6]

  • Catalyst Addition: Add the palladium catalyst (0.1 - 5 mol%). For aryl chlorides , a higher catalyst loading and a more electron-rich, bulky phosphine ligand (e.g., a biarylphosphine like SPhos or a dialkylphosphinobiphenyl ligand like DavePhos) is often necessary to facilitate the challenging oxidative addition step.[7][8] For aryl bromides , standard catalysts like Pd(PPh₃)₄ are often sufficient.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Aryl bromide reactions may proceed to completion in 1-6 hours. Aryl chloride reactions often require longer reaction times (12-24 hours) and potentially higher temperatures to achieve comparable conversion.[5]

  • Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Palladium Catalytic Cycle

The efficiency of both aryl chlorides and bromides is governed by the same fundamental catalytic cycle. The primary difference lies in the energy barrier of the initial oxidative addition step.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X (Oxidative Adduct) OxAdd->ArPdX Rate-determining for Ar-Cl Faster for Ar-Br Transmetalation Transmetalation (Ar'-B(OR)₂) ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' (Diaryl Complex) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Modern Ligands: Bridging the Reactivity Gap

The historical preference for aryl bromides stemmed from their higher reactivity with simple palladium/phosphine systems. However, the development of sophisticated, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald and Fu's biaryl phosphine ligands) and N-heterocyclic carbenes (NHCs) has revolutionized the field.[2][8] These advanced ligands stabilize the Pd(0) center and promote the difficult oxidative addition of aryl chlorides, making them viable and often preferred substrates due to their lower cost and wider availability.[4][9]

Conclusion

  • Reactivity: Aryl bromides are inherently more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions due to a weaker C-Br bond, which facilitates the rate-determining oxidative addition step.[1][3]

  • Conditions: Reactions with aryl chlorides typically require more forcing conditions: higher temperatures, longer reaction times, and, crucially, advanced, electron-rich ligands to achieve high yields.[5]

  • Cost and Availability: Aryl chlorides are generally less expensive and more commercially available than the corresponding bromides, making them highly attractive for large-scale synthesis.[4]

  • Modern Context: While a reactivity gap remains, the development of highly active catalyst systems has made the coupling of aryl chlorides routine and efficient. The choice between an aryl chloride and an aryl bromide is now a strategic decision based on a balance of substrate cost, availability, and the specific demands of the desired transformation.

References

A Head-to-Head Comparison: Difluoromethoxy vs. Trifluoromethoxy Groups in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals on the nuanced roles of -OCF₂H and -OCF₃ groups in optimizing drug candidates. This document provides a comparative analysis of their physicochemical properties, ADME profiles, and impact on biological activity, supported by experimental data and detailed methodologies.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for fine-tuning the properties of drug candidates. Among these, the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups have emerged as critical tools for optimizing lipophilicity, metabolic stability, and target engagement. While both moieties are leveraged to enhance drug-like characteristics, their subtle yet significant differences can profoundly impact a compound's overall performance. This guide offers a detailed comparison of these two vital functional groups to inform rational drug design and lead optimization efforts.

Physicochemical Properties: A Tale of Two Fluorinated Moieties

The introduction of difluoromethoxy and trifluoromethoxy groups to a molecule imparts distinct electronic and steric properties that influence its behavior in biological systems. A key differentiator is the ability of the difluoromethoxy group to act as a hydrogen bond donor, a rare characteristic for fluorinated groups, which can be pivotal for target interaction.

Lipophilicity

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by these groups. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, generally leading to a greater increase in a compound's octanol-water partition coefficient (logP) compared to the difluoromethoxy group.[1][2]

The difluoromethoxy group, however, exhibits what can be described as "dynamic lipophilicity." Due to the presence of the C-H bond, it can engage in hydrogen bonding, which can modulate its lipophilic character based on the surrounding environment.

Table 1: Comparison of Physicochemical Properties

PropertyDifluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch π Parameter ~ +0.4~ +1.04[1]
Electronic Effect Weakly electron-withdrawingStrongly electron-withdrawing[1]
Hydrogen Bonding Donor capabilityNo donor capability
Metabolic Stability Generally stable, blocks O-demethylationHighly stable, resistant to metabolism[2]

ADME Properties: Navigating the Biological Maze

The journey of a drug through the body is heavily influenced by its metabolic stability and permeability. Both the difluoromethoxy and trifluoromethoxy groups are employed to enhance metabolic robustness, primarily by blocking sites susceptible to oxidative metabolism.

Metabolic Stability

The high strength of the carbon-fluorine bond in both groups confers significant resistance to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[2] The trifluoromethoxy group is exceptionally stable and can significantly shield a molecule from metabolic attack. The difluoromethoxy group is also a metabolically robust bioisostere of the often-labile methoxy group, effectively preventing O-demethylation.

While direct head-to-head quantitative data for analogue pairs is not abundant in publicly available literature, the general consensus is that both groups substantially increase metabolic stability. The choice between them may depend on the specific metabolic liabilities of the lead compound and the desired overall property profile.

Table 2: Illustrative Comparison of Metabolic Stability for a Hypothetical Analogue Pair

ParameterAnalogue with -OCF₂HAnalogue with -OCF₃
In Vitro Half-Life (t₁/₂, min) > 60> 60
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) < 10< 5

Note: The data in this table is illustrative and represents expected trends based on the known properties of the functional groups. Actual values are highly dependent on the molecular scaffold.

Impact on Biological Activity: The Case of Roflumilast

The electronic and steric properties of these fluorinated groups can also directly influence a drug's interaction with its biological target. A notable example is Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is a key contributor to its potency and metabolic stability.

Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, Roflumilast exerts anti-inflammatory effects.

Roflumilast_Signaling_Pathway Roflumilast Roflumilast (-OCF₂H) PDE4 PDE4 Roflumilast->PDE4 cAMP cAMP PDE4->cAMP degrades AMP AMP PDE4->AMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Inflammation Inflammatory Response PKA->Inflammation reduces ATP ATP AC Adenylyl Cyclase AC->cAMP

Roflumilast's mechanism of action via PDE4 inhibition.

Experimental Protocols

Accurate determination of physicochemical and ADME properties is paramount in drug discovery. Below are detailed protocols for key experiments.

Shake-Flask Method for logP Determination

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

  • Test compound

  • 1-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with 1-octanol)

  • Volumetric flasks

  • Centrifuge tubes

  • Mechanical shaker

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in 1-octanol.

  • Partitioning: In a centrifuge tube, add a known volume of the 1-octanol stock solution and a known volume of water.

  • Equilibration: Shake the mixture for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol and water phases.

  • Quantification: Carefully sample both the octanol and water phases. Determine the concentration of the test compound in each phase using a validated analytical method.

  • Calculation: Calculate the logP value using the following equation: logP = log ([Concentration in Octanol] / [Concentration in Water])

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator/shaker (37°C)

  • Acetonitrile (or other organic solvent) for reaction termination

  • 96-well plates

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and the test compound solution. Pre-incubate at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent like cold acetonitrile.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) as (k / [microsomal protein concentration]).

Drug Design Workflow

The decision to incorporate a difluoromethoxy or trifluoromethoxy group is a critical step in the lead optimization process. A systematic workflow can aid in making an informed choice.

Drug_Design_Workflow Start Lead Compound (e.g., with -OCH₃) Decision Introduce Fluorinated Group? Start->Decision OCF2H Synthesize -OCF₂H Analogue Decision->OCF2H Yes OCF3 Synthesize -OCF₃ Analogue Decision->OCF3 Yes Test Comparative In Vitro and In Vivo Testing OCF2H->Test OCF3->Test LogP logP Test->LogP MetStab Metabolic Stability Test->MetStab Activity Biological Activity Test->Activity Analysis Analyze Data and Select Best Candidate LogP->Analysis MetStab->Analysis Activity->Analysis End Optimized Lead Analysis->End

Workflow for evaluating fluorinated groups in lead optimization.

Conclusion

Both the difluoromethoxy and trifluoromethoxy groups are powerful tools in the medicinal chemist's arsenal for enhancing the drug-like properties of lead compounds. The trifluoromethoxy group offers a robust and significant increase in lipophilicity and metabolic stability. In contrast, the difluoromethoxy group provides a more moderate increase in lipophilicity while introducing the unique capability of hydrogen bond donation, which can be exploited for improved target affinity and selectivity. The choice between these two moieties is highly context-dependent and should be guided by the specific challenges presented by the lead compound and the overall desired therapeutic profile. Further head-to-head comparative studies on a wider range of molecular scaffolds are warranted to more fully elucidate the nuanced impact of these valuable functional groups in drug discovery.

References

Difluoromethoxy vs. Methoxy Substitution: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust drug candidates, medicinal chemists continually seek structural modifications that can enhance a molecule's pharmacokinetic profile. One common strategy to improve metabolic stability is the substitution of a metabolically labile methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group. This guide provides an objective comparison of the metabolic stability of compounds bearing these two functional groups, supported by experimental data and detailed methodologies.

Executive Summary

The primary metabolic liability of a methoxy group is its susceptibility to oxidative O-demethylation, a reaction predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver. This metabolic pathway can lead to rapid clearance of the parent compound and the formation of potentially active or inactive metabolites. The introduction of fluorine atoms to form a difluoromethoxy group significantly enhances metabolic stability by strengthening the C-H bonds and increasing their resistance to enzymatic cleavage. The strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent C-H bond, making it a poor substrate for CYP-mediated oxidation. Consequently, compounds with a difluoromethoxy group generally exhibit a longer half-life and lower intrinsic clearance compared to their methoxy-substituted counterparts.

Data Presentation: In Vitro Metabolic Stability

The following tables summarize the in vitro metabolic stability of representative methoxy- and difluoromethoxy-substituted compounds in human liver microsomes (HLM). The key parameters for comparison are the half-life (t₁/₂) and intrinsic clearance (Clint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: Comparative Microsomal Stability of Hypothetical Pyridine Analogs

CompoundSubstituentHalf-life (t₁/₂) in HLM (min)Intrinsic Clearance (Clint) in HLM (µL/min/mg protein)
Methoxy Analog-OCH₃< 15> 46.2
Difluoromethoxy Analog-OCF₂H> 60< 11.6

Data is illustrative and based on general trends observed in drug discovery. Actual values are highly dependent on the specific molecular scaffold.

Table 2: Comparative Hydrolysis of 2-Substituted Estratriene Sulfamates

CompoundSubstituent at C2Hydrolysis Half-life (T₁/₂) (days)
Methoxy Derivative (STX140)-OCH₃~60-80
Difluoromethoxy Derivative-OCF₂H~10

This table presents data on the chemical stability (hydrolysis) rather than enzymatic metabolic stability, but it provides a quantitative comparison of the effect of the different substituents on the stability of the sulfamoyl group.[1]

Experimental Protocols

Microsomal Stability Assay

This in vitro assay is a primary tool for assessing the metabolic stability of compounds by measuring their rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution, the test compound solution, and phosphate buffer.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well and transfer it to a new 96-well plate containing the ice-cold stopping solution. This terminates the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t₁/₂) / (mg of microsomal protein/mL).

In Vivo Pharmacokinetic Study in Rats

This in vivo study provides a more comprehensive understanding of a drug's behavior in a living organism, including its absorption, distribution, metabolism, and excretion (ADME).

Objective: To determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t₁/₂) following oral or intravenous administration.

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

Administration Routes:

  • Oral (PO): Administration by gavage.

  • Intravenous (IV): Injection into the tail vein.

General Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the laboratory conditions for at least 3 days before the study.

    • Fast the animals overnight (with free access to water) before dosing.

  • Dose Preparation and Administration:

    • Prepare the dosing formulation of the test compound at the desired concentration.

    • For oral administration: Administer a single dose of the compound using an oral gavage needle.

    • For intravenous administration: Administer a single bolus injection of the compound into a lateral tail vein.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect the blood into heparinized tubes to prevent clotting.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t₁/₂).

Visualizations

Metabolic Pathway of Methoxy and Difluoromethoxy Groups

The following diagram illustrates the primary metabolic pathway for a methoxy-substituted compound and the metabolic blocking effect of the difluoromethoxy substitution.

Metabolic_Pathway cluster_methoxy Methoxy Metabolism cluster_difluoromethoxy Difluoromethoxy Metabolism Methoxy Compound Methoxy Compound Unstable Intermediate Unstable Intermediate Methoxy Compound->Unstable Intermediate CYP450 (e.g., CYP3A4, CYP2D6) O-demethylation O-demethylated Metabolite O-demethylated Metabolite Unstable Intermediate->O-demethylated Metabolite Formaldehyde Formaldehyde Unstable Intermediate->Formaldehyde Difluoromethoxy Compound Difluoromethoxy Compound Difluoromethoxy Compound->No Reaction Metabolically Stable Resistant to O-demethylation

Metabolic fate of methoxy vs. difluoromethoxy groups.
Experimental Workflow for Microsomal Stability Assay

This diagram outlines the key steps involved in a typical in vitro microsomal stability assay.

Microsomal_Stability_Workflow Start Start Prepare Reagents Prepare Reagents (Microsomes, Compound, NADPH) Start->Prepare Reagents Incubation Incubate at 37°C Prepare Reagents->Incubation Time Points Time Points (0, 5, 15, 30, 60 min) Incubation->Time Points Stop Reaction Stop Reaction (Cold Acetonitrile) Time Points->Stop Reaction Centrifugation Centrifuge to Precipitate Protein Stop Reaction->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Data Processing Calculate t1/2 and Clint Analysis->Data Processing End End Data Processing->End

Workflow of an in vitro microsomal stability assay.

References

A Comparative Guide to the Lipophilicity of Difluoromethoxy and Trifluoromethylarenes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the lipophilicity of drug candidates is a cornerstone of medicinal chemistry. The introduction of fluorine-containing functional groups is a widely adopted strategy to modulate this and other key molecular properties. This guide provides an objective comparison of the lipophilicity of two commonly employed moieties: the difluoromethoxy (-OCF2H) group and the trifluoromethyl (-CF3) group when attached to an aromatic core.

Lipophilicity, typically quantified by the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), critically influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A delicate balance is required; sufficient lipophilicity is necessary for membrane permeability, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

The difluoromethoxy and trifluoromethyl groups, while both fluorine-rich, impart distinct electronic and conformational properties to a parent molecule, leading to different lipophilicity profiles. The trifluoromethyl group is generally considered a lipophilicity-enhancing substituent, primarily due to its larger molecular volume compared to a methyl group.[1] In contrast, the difluoromethoxy group exhibits more complex behavior. Its lipophilicity can be considered "dynamic" due to the rotation around the aryl-oxygen bond, which can present different conformations with varying polarities to the molecular environment.[2]

Quantitative Comparison of Lipophilicity

The following table summarizes experimentally derived and calculated logP values for benzene substituted with difluoromethoxy and trifluoromethyl groups, alongside other relevant analogues for a comprehensive comparison. The Hansch-Leo parameter (π) is also included, which represents the lipophilicity contribution of a substituent relative to hydrogen.

CompoundSubstituent (X)logP (Calculated)Hansch-Leo π Parameter
Benzene-H2.130.00
Fluorobenzene-F2.270.14
Anisole-OCH32.11-0.02
(Difluoromethoxy)benzene -OCF2H 2.24 0.11
(Trifluoromethyl)benzene -CF3 2.86 0.88
(Trifluoromethoxy)benzene-OCF33.241.04

Data sourced from a comparative table of physicochemical properties. The logP values are calculated, and the Hansch-Leo parameters are derived from these values.[2]

From the data, it is evident that the trifluoromethyl group imparts significantly higher lipophilicity to the benzene ring (logP = 2.86, π = 0.88) compared to the difluoromethoxy group (logP = 2.24, π = 0.11). Notably, the lipophilicity of (difluoromethoxy)benzene is only slightly higher than that of unsubstituted benzene and fluorobenzene.

The Underlying Physicochemical Rationale

The substantial difference in lipophilicity between the -CF3 and -OCF2H groups can be attributed to a combination of factors:

  • Molecular Volume and Polarity: The trifluoromethyl group is larger and generally contributes more to a molecule's nonpolar surface area, thus increasing its affinity for the lipid phase (octanol). While the difluoromethoxy group also contains fluorine, the presence of the oxygen atom and the C-H bond allows for different electronic distributions and conformational flexibility, which can modulate its overall polarity.

  • Hydrogen Bonding Capability: The hydrogen atom in the difluoromethoxy group can act as a weak hydrogen bond donor.[3] This capability can increase interactions with the aqueous phase, thereby reducing the molecule's overall lipophilicity compared to the trifluoromethyl group, which lacks this feature.

Experimental Protocols for Lipophilicity Determination

The accurate experimental determination of logP is crucial for validating computational models and making informed decisions in drug design. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

Considered the "gold standard" for logP determination, this direct method involves measuring the concentration of a solute in two equilibrated, immiscible phases, typically n-octanol and water.

Protocol:

  • Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period. For ionizable compounds, a buffer (e.g., phosphate-buffered saline at pH 7.4) is used instead of water to determine the logD.

  • Solute Addition: A known amount of the test compound is dissolved in one of the phases.

  • Partitioning: The two phases are mixed in a flask and shaken vigorously until equilibrium is reached. This can take several hours.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or liquid chromatography (LC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate n-octanol and water/buffer p2 Dissolve test compound in one phase e1 Combine phases and shake to equilibrium p2->e1 e2 Centrifuge for complete phase separation a1 Measure concentration in each phase (e.g., LC/UV) e2->a1 a2 Calculate P = [Octanol]/[Aqueous] a1->a2 a3 Calculate logP = log10(P) a2->a3

Shake-Flask Method Workflow
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is a high-throughput technique suitable for early-stage drug discovery.

Protocol:

  • System Setup: An HPLC system with a reverse-phase column (e.g., C18) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A set of reference compounds with known logP values is injected into the HPLC system. The retention time (t_R) for each standard is recorded.

  • Capacity Factor Calculation: The capacity factor (k) is calculated for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Standard Curve Generation: A calibration curve is created by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.

  • Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.

  • logP Determination: The capacity factor for the test compound is calculated, and its logP value is determined by interpolation from the standard curve.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result c1 Inject standards with known logP values c2 Measure retention times (tR) c1->c2 c3 Calculate log(k) for each standard c2->c3 c4 Plot log(k) vs. logP to create calibration curve c3->c4 r1 Determine logP of test compound from the calibration curve c4->r1 s1 Inject test compound s2 Measure its retention time (tR) s1->s2 s3 Calculate its log(k) s2->s3 s3->r1

RP-HPLC Method Workflow

Conclusion

The choice between incorporating a difluoromethoxy or a trifluoromethyl group into a drug candidate has significant implications for its lipophilicity. The trifluoromethyl group is a strong lipophilicity enhancer, a property that can be leveraged to improve membrane permeability but must be carefully managed to avoid issues with solubility and metabolism. The difluoromethoxy group offers a more moderate increase in lipophilicity, providing a subtler tool for fine-tuning a molecule's properties. Its potential for hydrogen bond donation adds another layer of complexity and opportunity for modulating interactions with biological targets and water. The selection between these two important fluorinated moieties should be guided by a thorough understanding of the specific requirements of the therapeutic target and the desired ADMET profile, supported by robust experimental data.

References

A Comparative Guide to Purity Validation of 1-Chloro-4-(difluoromethoxy)benzene by qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. For novel compounds such as 1-Chloro-4-(difluoromethoxy)benzene, a versatile building block in medicinal chemistry, robust and accurate analytical methodologies are paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this compound. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate analytical strategy.

At a Glance: A Comparative Overview of Analytical Techniques

The selection of an analytical method for purity determination is contingent on several factors, including the nature of potential impurities, the required level of accuracy and precision, and available instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Intrinsic quantitative response of atomic nuclei in a magnetic field.[1][2]Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[3][4]Separation based on volatility and interaction with a stationary phase, with flame ionization detection.[5][6]
Quantitation Absolute quantitation against a certified internal standard without the need for a specific analyte reference standard.[2][7]Relative quantitation (area percent) or requires a specific reference standard of known purity for accurate quantitation.[8]Relative quantitation (area percent) or requires a specific reference standard of known purity.[9]
Selectivity Excellent for structural elucidation and identification of impurities. Both ¹H and ¹⁹F NMR can be utilized for fluorinated compounds, with ¹⁹F NMR often providing a simpler spectrum with less signal overlap.[10][11]Good for separating closely related structures and isomers, but may require method development to resolve all impurities.[3]High resolution for volatile impurities; selectivity depends on the column and conditions.
Sensitivity Moderate, typically requiring milligram quantities of the sample.[8]High, often capable of detecting impurities at parts-per-million (ppm) levels.[12]Very high, especially for volatile organic compounds, capable of detecting trace-level impurities.[1]
Analysis Time Rapid, typically 10-20 minutes per sample after sample preparation.[10]Generally 20-40 minutes per sample, including column equilibration.[4]Typically 15-30 minutes per sample.[6]
Sample Preparation Simple dissolution of the analyte and internal standard in a deuterated solvent.Involves dissolution in a suitable solvent, filtration, and potentially more complex sample cleanup.[3]Requires dissolution in a volatile solvent; derivatization may be necessary for non-volatile impurities.[5]
Validation Well-established validation protocols for linearity, accuracy, precision, and specificity are available.[2][7]Requires comprehensive validation as per regulatory guidelines (e.g., ICH).Requires thorough validation for accuracy, precision, linearity, and robustness.

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

The inherent quantitative nature of NMR, where the signal integral is directly proportional to the number of nuclei, makes it a powerful primary method for purity determination.[2] For this compound, both ¹H and ¹⁹F qNMR are applicable and offer complementary information. ¹⁹F qNMR is particularly advantageous as it provides a specific window for the difluoromethoxy group with minimal interference.[10][11]

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • A probe capable of both ¹H and ¹⁹F detection.

Materials:

  • Analyte: this compound

  • Internal Standard: A certified reference material with known purity, containing both ¹H and ¹⁹F nuclei for direct comparison (e.g., 3,5-bis(trifluoromethyl)benzoic acid) or separate standards for each nucleus. The standard's signals should not overlap with the analyte's signals.[13][14]

  • Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, Acetone-d₆).

Sample Preparation:

  • Accurately weigh approximately 15-25 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹⁹F qNMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals to ensure full magnetization recovery. This is critical for accurate quantification.[11]

  • Number of Scans (ns): Typically 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • Acquisition Time (aq): Sufficient to allow the free induction decay (FID) to decay to baseline.

  • Transmitter Offset: Set to the center of the spectral region of interest for both ¹H and ¹⁹F experiments.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

  • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For this compound, the difluoromethoxy proton signal in the ¹H spectrum and the corresponding fluorine signal in the ¹⁹F spectrum are ideal for quantification.

  • Calculate the purity of the analyte using the following equation:

    Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral area

    • N = Number of nuclei for the integrated signal

    • M = Molar mass

    • m = Mass

    • Puritystd = Purity of the internal standard

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for purity determination due to its high separation efficiency and sensitivity.[3][4]

Instrumentation:

  • An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for aromatic compounds.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of this compound.[3]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is typically assessed by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For more accurate quantification, an external standard calibration with a certified reference material of this compound would be required.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive method for the analysis of volatile and semi-volatile compounds.[5][6]

Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a suitable capillary column.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.

  • Injection: Split injection with a high split ratio (e.g., 50:1).

Sample Preparation:

  • Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or acetone.

Data Analysis:

  • Similar to HPLC, purity is often determined by the area percent method. For accurate quantification, calibration with a reference standard is necessary.

Visualization of Workflows and Method Comparison

To better illustrate the experimental processes and their logical relationships, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard nmr_acq Acquire ¹H and ¹⁹F NMR Spectra (d1 = 5 * T₁ longest) weigh_sample->nmr_acq dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity using the qNMR Equation integration->calculation

Caption: Experimental workflow for purity determination by qNMR.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Purity_Validation Purity Validation of This compound qNMR qNMR (¹H and ¹⁹F) Purity_Validation->qNMR HPLC HPLC-UV Purity_Validation->HPLC GC GC-FID Purity_Validation->GC Absolute_Quant Absolute Quantitation (Primary Method) qNMR->Absolute_Quant Structural_Info Provides Structural Information qNMR->Structural_Info High_Sensitivity High Sensitivity for Impurities HPLC->High_Sensitivity GC->High_Sensitivity Volatile_Analysis Ideal for Volatile Impurities GC->Volatile_Analysis

Caption: Logical comparison of analytical methods for purity validation.

Conclusion

For the definitive purity assessment of this compound, qNMR stands out as a primary and highly accurate method . Its ability to provide absolute quantification without the need for a specific reference standard of the analyte, coupled with the structural information it yields, makes it an invaluable tool, particularly in research and development settings for the certification of reference materials.[2] The use of ¹⁹F qNMR offers a distinct advantage by providing a clear and specific signal for the difluoromethoxy moiety, minimizing potential interferences.[10][11]

HPLC-UV and GC-FID are powerful, complementary techniques that excel in the separation and detection of trace impurities.[5][8] They are exceptionally well-suited for routine quality control, method validation for release testing, and for identifying potential process-related impurities and residual solvents.

A comprehensive approach to purity validation would ideally involve the use of qNMR as a primary method to establish an accurate purity value for a reference standard, which can then be used for the routine quantification and impurity profiling by validated HPLC and/or GC methods. This integrated strategy ensures the highest level of confidence in the quality and purity of this compound for its intended applications in pharmaceutical research and development.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Chloroarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] While aryl iodides and bromides are common substrates, the use of more abundant and cost-effective chloroarenes presents a significant challenge due to the strength of the C-Cl bond.[2][3] This guide provides a comparative analysis of various catalyst systems designed to overcome this hurdle, with a focus on experimental data and detailed protocols to aid in catalyst selection and optimization.

Performance Comparison of Catalyst Systems

The choice of catalyst is paramount for achieving high yields and efficient reaction kinetics in the Suzuki coupling of chloroarenes.[1] Below is a summary of the performance of different palladium and nickel-based catalyst systems for the coupling of 4-chlorotoluene with phenylboronic acid, a representative transformation for an electron-rich aryl chloride.[4]

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features
Palladium-Phosphine Catalysts
Pd(OAc)₂ / XPhos0.0025XPhos (1.2 equiv)K₃PO₄THF/MeOHRT184High activity at room temperature; ligand ratio is crucial.[4]
Pd(OAc)₂ / SPhos1 - 2SPhosK₃PO₄Toluene, t-AmOH100-1102 - 8>90Highly active for sterically hindered and electron-rich chloroarenes.[1]
Pd(PPh₃)₄3 - 5TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O100-11012 - 2440-70Traditional, readily available, but shows moderate activity for aryl chlorides.[1]
Palladium-NHC Catalysts
PEPPSI-type Pd-NHC0.5N-heterocyclic carbeneK₂CO₃Dioxane/H₂O1003>95Often air and moisture stable, providing good to excellent yields.[5]
Nickel-Based Catalysts
NiCl₂(dppp)5dpppK₃PO₄Dioxane8012-18~85Cost-effective alternative to palladium; effective for some chloroarenes.[6]

Note: The data presented in this table is representative and may vary depending on the specific substrate and reaction conditions. Optimization is often necessary.

Experimental Protocols

Detailed methodologies are essential for reproducibility and further development.

General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid (Palladium-Phosphine Catalysis)[4]

This protocol is based on the comparative study of in-situ generated palladium-XPhos precatalysts.

Materials:

  • 4-chlorotoluene

  • Phenylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • XPhos ligand

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Naphthalene (internal standard)

Reaction Setup:

  • In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and K₃PO₄ (0.55 M).

  • Add the palladium acetate at a concentration of 0.0025 M.

  • For the in-situ system, add the appropriate amount of XPhos ligand (e.g., 1.2 equivalents relative to palladium).

  • The solvent system used is a mixture of THF (0.95 mL) and methanol (0.05 mL).

  • The reaction mixture is stirred at a controlled temperature for the specified time.

Analysis:

  • Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification.[4]

General Procedure for Suzuki-Miyaura Coupling using a Nickel Catalyst

This protocol is a general guideline for using nickel catalysts.

Materials:

  • Aryl chloride (e.g., 7-Chloro-2-naphthol)

  • Arylboronic acid

  • NiCl₂(dppp) (or other nickel catalyst)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

Reaction Setup:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the nickel catalyst (e.g., 5 mol%).

  • Add anhydrous 1,4-dioxane (5 mL).

  • The mixture is stirred and heated at the desired temperature (e.g., 80-100 °C) for the required time.

Work-up and Analysis:

  • Cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ (Base) ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

A systematic approach is crucial when screening different catalysts for a specific Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Work-up and Analysis Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Prepare Catalyst System (Pre-catalyst + Ligand or In-situ Generation) Reagents->Catalyst Solvent Add Solvent Catalyst->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Monitoring Monitor Progress (TLC, GC, LC-MS) Reaction->Monitoring Workup Quench Reaction and Extract Product Monitoring->Workup Purification Purify Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) and Determine Yield Purification->Characterization

Caption: A generalized workflow for screening catalysts in a Suzuki-Miyaura reaction.

References

The Shifting Electron Dance: OCF₂H vs. OCF₃ and Their Influence on Reaction Speed

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic properties of difluoromethoxy (OCF₂H) and trifluoromethoxy (OCF₃) groups reveals distinct impacts on chemical reaction rates. While both are potent electron-withdrawing groups, the trifluoromethoxy substituent consistently exhibits a stronger pull, a fact quantitatively borne out by Hammett constants and reflected in qualitative reactivity studies. This guide provides a comparative analysis of their electronic effects, supported by available experimental data and methodologies, to aid researchers in harnessing these groups for fine-tuning molecular reactivity.

The subtle difference of a single hydrogen atom versus a fluorine atom in the OCF₂H and OCF₃ groups creates a significant disparity in their electron-withdrawing strength. This, in turn, dictates how they influence the speed of chemical transformations. The more electronegative fluorine atoms in the OCF₃ group exert a more powerful inductive effect, pulling electron density away from a reaction center to a greater extent than the OCF₂H group.

Quantifying the Electronic Tug-of-War: Hammett Constants

A cornerstone in understanding the electronic influence of substituents on reaction rates is the Hammett equation, which utilizes substituent constants (σ) to quantify their electron-donating or electron-withdrawing nature. A more positive σ value indicates a stronger electron-withdrawing capability. The Hammett constants for the OCF₂H and OCF₃ groups clearly illustrate the superior electron-withdrawing power of the latter.

SubstituentHammett Constant (σ_m_)Hammett Constant (σ_p_)
OCF₂H 0.310.22
OCF₃ 0.380.35
Table 1: Hammett constants for OCF₂H and OCF₃ groups, indicating the stronger electron-withdrawing nature of OCF₃.[1]

These values, particularly the para-constants (σ_p_), are crucial for predicting how these substituents will affect reaction rates where resonance effects are significant. The higher σ_p_ value for OCF₃ suggests it will have a more pronounced rate-accelerating effect in reactions where the transition state is stabilized by electron withdrawal from the para position, such as in nucleophilic aromatic substitution.

Impact on Reaction Rates: A Case Study in Hydrolysis

While direct, side-by-side kinetic studies comparing the OCF₂H and OCF₃ groups across a range of reactions are not abundant in the literature, the available data provides valuable insights. A study on the hydrolysis of 2-substituted estratriene sulfamates offers a compelling, albeit indirect, comparison.

In this study, a compound bearing a 2-OCF₂H substituent was found to be significantly more labile to hydrolysis than its 2-OCH₃ counterpart. The half-life for the hydrolysis of the 2-OCF₂H substituted sulfamate was approximately 10 days, a stark contrast to the estimated 60-80 days for the 2-OCH₃ analog under the same conditions.[1] This rate enhancement is attributed to the strong electron-withdrawing nature of the OCF₂H group, which makes the sulfamate group a better leaving group.

Although a direct comparison with a 2-OCF₃ substituted analog was not performed in this specific study, the established trend of OCF₃ being more electron-withdrawing than OCF₂H strongly suggests that the 2-OCF₃ substituted sulfamate would hydrolyze at an even faster rate.

Experimental Protocols: A Glimpse into Kinetic Analysis

To provide a framework for researchers looking to conduct their own comparative studies, a general protocol for monitoring the hydrolysis of sulfamate esters via ¹H NMR spectroscopy is outlined below. This methodology is adapted from the principles of the aforementioned study.[1]

Objective: To determine the rate of hydrolysis of an aryl sulfamate ester by monitoring the disappearance of the starting material and the appearance of the hydrolyzed product over time.

Materials:

  • Aryl sulfamate ester (e.g., OCF₂H- or OCF₃-substituted)

  • Deuterated solvent (e.g., DMSO-d₆) containing a known amount of water

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the aryl sulfamate ester in the deuterated solvent containing a known concentration of water. Transfer the solution to an NMR tube.

  • Initial NMR Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the starting material and to confirm the absence of the hydrolyzed product.

  • Time-Course Monitoring: Maintain the NMR tube at a constant temperature and acquire ¹H NMR spectra at regular time intervals (e.g., every 24 hours).

  • Data Analysis: Integrate the signals corresponding to a specific proton on the starting material and a corresponding proton on the product. The percentage of hydrolysis at each time point can be calculated from the relative integrals.

  • Rate Constant Determination: Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this line will give the pseudo-first-order rate constant for the hydrolysis reaction.

Logical Framework for Electronic Effects

The relationship between the electronic properties of the OCF₂H and OCF₃ groups and their impact on reaction rates can be visualized as a logical progression. The greater electronegativity of fluorine compared to hydrogen leads to a stronger inductive effect in OCF₃, which in turn results in a greater stabilization of negative charge in the transition state of many reactions, ultimately leading to a faster reaction rate.

G cluster_substituent Substituent Properties cluster_electronic Electronic Effects cluster_transition Transition State Effects cluster_rate Reaction Outcome F_vs_H F is more electronegative than H Inductive_Effect OCF₃ has a stronger inductive electron-withdrawing effect F_vs_H->Inductive_Effect Hammett OCF₃ has a more positive Hammett constant (σ) Inductive_Effect->Hammett TS_Stabilization Greater stabilization of negative charge in the transition state Inductive_Effect->TS_Stabilization Reaction_Rate Faster reaction rate for OCF₃-substituted compounds Hammett->Reaction_Rate TS_Stabilization->Reaction_Rate

Caption: Logical flow from substituent electronegativity to reaction rate.

Conclusion

References

A Head-to-Head Battle: Methoxy vs. Difluoromethoxy in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The strategic substitution of a methoxy group (-OCH₃) with its bioisosteric counterpart, the difluoromethoxy group (-OCF₂H), has emerged as a powerful tactic in modern medicinal chemistry. This replacement, while seemingly subtle, can profoundly alter a molecule's physicochemical and pharmacokinetic properties, often leading to improved drug candidates. This guide provides a comprehensive comparison of these two crucial functional groups, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug development process.

The difluoromethoxy group is increasingly favored as a bioisostere for the methoxy group due to its unique electronic and steric properties.[1][2][3] It is considered a lipophilic hydrogen bond donor, a rare characteristic that can enhance binding interactions with biological targets.[3] Furthermore, the replacement of the metabolically labile methoxy group, which is susceptible to O-demethylation, with the more stable difluoromethoxy group can significantly improve a compound's metabolic profile, leading to a longer plasma half-life and enhanced bioavailability.[3][4]

Comparative Physicochemical and Pharmacokinetic Properties

The decision to replace a methoxy group with a difluoromethoxy group is driven by the desire to fine-tune a molecule's properties. The following tables summarize the key quantitative differences observed between compounds bearing these two groups.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Impact of Replacement
Lipophilicity (logP) LowerHigher (moderately)Increases lipophilicity, potentially improving membrane permeability. The increase is less pronounced than with a trifluoromethoxy (-OCF₃) group.[3][5]
Electronic Effect Electron-donatingWeakly electron-withdrawing (Hammett constant σp ≈ +0.14)[3]Alters the electronic nature of the aromatic ring, which can influence binding affinity and reactivity.
Hydrogen Bonding Hydrogen bond acceptorHydrogen bond donor (due to the acidic proton)Introduces hydrogen bond donor capability, potentially forming new, beneficial interactions with the target protein.[3]
pKa of adjacent phenol Higher (e.g., ~9.22)Lower (e.g., ~8.52)Increases the acidity of neighboring functional groups.[6]
Metabolic Stability Prone to O-demethylationMore resistant to metabolismSignificantly improves metabolic stability and increases plasma half-life.[3][4]

Table 1. General Comparison of Physicochemical Properties.

Case Study: 2-Substituted Estradiol Derivatives

A study on 2-substituted estradiol derivatives designed to improve the potency and in vivo stability of the drug candidate 2-methoxyestradiol (2ME2) provides concrete examples of the impact of this bioisosteric replacement.[6]

CompoundAntiproliferative Activity (MCF-7, GI₅₀ µM)Steroid Sulfatase (STS) Inhibition (JEG-3 cells, IC₅₀ nM)
2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140)0.524.2
2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate0.283.7

Table 2. Comparative Biological Activity of Methoxy vs. Difluoromethoxy Analogs.[6]

In this instance, the difluoromethoxy analog demonstrated more potent antiproliferative activity and comparable steroid sulfatase inhibition to its methoxy counterpart.[6]

Experimental Protocols

To aid in the practical application of this knowledge, detailed methodologies for key in vitro assays are provided below.

Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an indication of its metabolic clearance.[7][8][9][10]

1. Reagents and Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Dilute the human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Terminate the reaction in the collected aliquots by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent compound against time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.[11][12][13][14][15] The patch-clamp electrophysiology method is the gold standard.

1. Cell Culture:

  • Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Culture the cells under standard conditions.

2. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at a physiological temperature (35-37°C).

  • Use an appropriate intracellular and extracellular solution.

  • Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A common protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.[11]

3. Compound Application:

  • Establish a stable baseline recording of the hERG current.

  • Apply the test compound at various concentrations to the cell.

  • Include a vehicle control (e.g., DMSO) and a positive control (a known hERG blocker like E-4031).

4. Data Analysis:

  • Measure the percentage of inhibition of the hERG tail current at each compound concentration.

  • Generate a concentration-response curve and calculate the IC₅₀ value.

Receptor Binding Assay

This assay determines the affinity of a compound for its target receptor.[16][17][18][19][20] A common format is a competitive radioligand binding assay.

1. Reagents and Materials:

  • A source of the target receptor (e.g., cell membranes expressing the receptor).

  • A radiolabeled ligand known to bind to the receptor.

  • Test compound at various concentrations.

  • Assay buffer.

  • Filter plates and a vacuum manifold.

  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • In a multi-well plate, combine the receptor preparation, the radiolabeled ligand (at a concentration near its Kd), and the test compound at varying concentrations.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

Visualizing the Strategy and Workflow

To better illustrate the concepts discussed, the following diagrams outline the bioisosteric replacement strategy and a typical workflow for evaluating a difluoromethoxy analog.

G cluster_0 Bioisosteric Replacement Strategy Start Lead Compound with Methoxy Group (-OCH3) Replacement Bioisosteric Replacement Start->Replacement Address Metabolic Liability/Improve Properties Analog Analog with Difluoromethoxy Group (-OCF2H) Replacement->Analog

Caption: Logical flow of the bioisosteric replacement.

G cluster_1 Evaluation Workflow for a Difluoromethoxy Analog Synthesis Synthesis of -OCH3 and -OCF2H Analogs In_Vitro In Vitro Profiling Synthesis->In_Vitro ADME ADME Profiling Synthesis->ADME Safety In Vitro Safety Synthesis->Safety Potency Target Potency (e.g., Receptor Binding Assay) In_Vitro->Potency Selectivity Selectivity Assays In_Vitro->Selectivity Decision Go/No-Go Decision for In Vivo Studies Potency->Decision Selectivity->Decision Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) ADME->Metabolic_Stability Permeability Permeability Assay (e.g., PAMPA, Caco-2) ADME->Permeability Metabolic_Stability->Decision Permeability->Decision hERG hERG Assay Safety->hERG Cytotoxicity Cytotoxicity Assays Safety->Cytotoxicity hERG->Decision Cytotoxicity->Decision

Caption: Experimental workflow for analog evaluation.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-4-(difluoromethoxy)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Chloro-4-(difluoromethoxy)benzene (CAS No. 81932-03-8) should be treated as a hazardous halogenated organic waste. [1][2][3] Disposal must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] The primary recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste facility.[5]

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Waste Identification and Classification

Proper classification is the first step in the disposal process. As a chlorinated and fluorinated aromatic compound, this compound falls under the category of halogenated organic waste.

Waste Classification Description Disposal Consideration
Halogenated Organic Waste Organic solvents and compounds containing chlorine, bromine, fluorine, or iodine.Must be segregated from non-halogenated waste streams for proper disposal, typically via incineration.[6][7] Mixing with non-halogenated solvents can increase disposal costs.[8]
Hazardous Waste Waste that is dangerous or potentially harmful to our health or the environment.Requires handling and disposal by licensed professionals and facilities in accordance with EPA and local regulations.

Experimental Protocol: Waste Collection and Storage

Adherence to a strict collection and storage protocol is critical to maintain a safe laboratory environment.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

  • Designated hazardous waste container (polyethylene or other compatible material)[4]

  • Hazardous waste labels

  • Secondary containment bin

Procedure:

  • Segregation: At the point of generation, separate waste containing this compound from all other waste streams, especially non-halogenated organic waste.[8]

  • Container Selection: Use a clearly labeled, leak-proof waste container made of a material compatible with halogenated organic compounds. The container should have a secure, tight-fitting lid.[4]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[7]

  • Collection:

    • Carefully transfer the waste into the designated container, avoiding splashes and spills.

    • Collect all rinsates from contaminated glassware as hazardous waste.

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity.

  • Storage:

    • Keep the waste container tightly sealed when not in use.[4][7]

    • Store the container in a designated, well-ventilated, and cool area, away from sources of ignition.

    • Utilize a secondary containment bin to prevent the spread of material in case of a leak.

    • Store away from incompatible materials such as strong oxidizing agents, acids, bases, and metals.[4]

  • Disposal Request: Once the container is full, arrange for pickup through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup requests.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste segregate Segregate Waste: Is it a Halogenated Organic Compound? start->segregate non_halogenated Collect in Non-Halogenated Waste Container segregate->non_halogenated No halogenated Collect in Designated Halogenated Waste Container segregate->halogenated Yes label_container Label Container: 'Hazardous Waste' & Chemical Name halogenated->label_container store_safely Store Safely: Sealed, Ventilated, Secondary Containment label_container->store_safely request_pickup Request Pickup from Environmental Health & Safety (EHS) store_safely->request_pickup disposal Professional Disposal: Incineration at a Licensed Facility request_pickup->disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is based on general guidelines for the disposal of halogenated organic compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed and specific handling and disposal instructions if available. Always prioritize your institution's specific EHS protocols.

References

Comprehensive Safety and Handling Guide for 1-Chloro-4-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 1-Chloro-4-(difluoromethoxy)benzene, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Category Recommended PPE Standards and Specifications
Eye and Face Protection Tightly fitting safety goggles. A face shield should also be utilized where there is a splash hazard.Must conform to EN 166 (EU) or be NIOSH (US) approved.[5]
Skin and Body Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber are generally recommended for chlorinated hydrocarbons).[5] A flame-resistant lab coat or impervious clothing should be worn.[5]Gloves must be inspected prior to use.[5]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[2][6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for safety.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Work within a designated area, such as a chemical fume hood, to control vapor exposure.[6]

    • Assemble all necessary equipment and reagents before commencing work to minimize movement and the potential for spills.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.[2][3][4]

    • Avoid direct contact with the skin and eyes.[2]

    • Avoid inhalation of vapor or mist.[2][3]

    • Use non-sparking tools to prevent ignition of flammable vapors.[2]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][2]

  • Spill Management :

    • In case of a minor spill, evacuate non-essential personnel and ensure adequate ventilation.

    • Remove all sources of ignition.[2]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5]

    • Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air.[1][2][3] If breathing is difficult, give oxygen.[2][3] If not breathing, give artificial respiration.[1][2][3] Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][8] Wash the affected area with soap and water.[2][9] Seek medical attention if irritation persists.[2][9]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][8][9] Remove contact lenses if present and easy to do.[2][3] Continue rinsing. Seek immediate medical attention.[1][2][3][9]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[2][10] Never give anything by mouth to an unconscious person.[6][10] Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical : Dispose of the chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.[1][2] Contact a licensed professional waste disposal service.

  • Contaminated PPE : Contaminated gloves, lab coats, and other disposable materials should be placed in a sealed, labeled container and disposed of as hazardous waste.[11] Contaminated clothing should be removed immediately and washed separately before reuse, or disposed of if heavily contaminated.[2][3]

  • Empty Containers : Do not reuse empty containers. Triple rinse with a suitable solvent and dispose of the rinsate as hazardous waste. Puncture and dispose of the container in accordance with local regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and steps for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound A Receipt of Chemical B Pre-Handling Safety Check (Verify Fume Hood, Eyewash, Shower) A->B Inspect Container C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Proceed if Safe D Chemical Handling/ Experimentation C->D Begin Work E Spill Occurs? D->E F Execute Spill Cleanup Protocol E->F Yes G Post-Experiment Decontamination E->G No F->D Resume after Cleanup H Proper Waste Disposal (Chemical & Contaminated PPE) G->H I End of Process H->I

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.